4-Bromophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQACWEBGSZBLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173594 | |
| Record name | 4-Bromophenylisothiocyanate | |
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Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-12-2 | |
| Record name | 4-Bromophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromophenylisothiocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl isothiocyanate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72012 | |
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| Record name | 4-Bromophenylisothiocyanate | |
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| Record name | 4-Bromophenyl Isothiocyanate | |
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| Record name | P-BROMOPHENYL ISOTHIOCYANATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenyl isothiocyanate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromophenyl isothiocyanate is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. Furthermore, it delves into the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and the potential biological activities and signaling pathways associated with the broader class of isothiocyanates. This document is intended to serve as a detailed resource for professionals in chemical research and drug development.
Chemical Structure
This compound consists of a phenyl ring substituted at the para-position (position 4) with a bromine atom and an isothiocyanate (-N=C=S) group. The isothiocyanate group is a key functional moiety, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its utility in chemical synthesis.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[4][5] It is sensitive to moisture and should be stored accordingly, typically under refrigeration.[4][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNS | [1][2][4][7][8] |
| Molecular Weight | 214.08 g/mol | [1][2][3] |
| Melting Point | 56-58 °C | [3][4][7][9] |
| Boiling Point | 144-145 °C at 5 mmHg | [4][7] |
| Density | ~1.5 - 1.7 g/cm³ (estimate) | [4][7] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Water Solubility | 11.56 mg/L at 25 °C | [4][5] |
| logP (Octanol/Water) | 3.183 | [2][7] |
| Vapor Pressure | 0.00656 mmHg at 25 °C | [4][7] |
| Refractive Index | ~1.607 - 1.622 (estimate) | [4][7] |
| Flash Point | >110 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons on the disubstituted benzene ring are expected. | [7][10] |
| ¹³C NMR (in CDCl₃) | Resonances for the isothiocyanate carbon and the aromatic carbons, including the carbon attached to the bromine atom, are observed. | [7][11] |
| IR (KBr disc) | A strong, characteristic absorption band for the asymmetric -N=C=S stretch is a key feature. | [7][11] |
| Mass Spectrometry (EI) | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure. | [7][8] |
Experimental Protocols
Synthesis of this compound from 4-Bromoaniline (B143363)
A common and effective method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide. The following is a generalized protocol adapted from established procedures.[12]
Materials:
-
4-Bromoaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (B1221849)
-
Lead nitrate (B79036) (Pb(NO₃)₂)
-
95% Ethanol
-
Diethyl ether
-
Water
Procedure:
-
Dithiocarbamate (B8719985) Salt Formation: In a stoppered flask, dissolve 4-bromoaniline in 95% ethanol. Cool the solution to 10-15 °C. To this solution, add carbon disulfide followed by the slow addition of concentrated aqueous ammonia while shaking. Heat is evolved, and the intermediate ammonium (B1175870) dithiocarbamate salt will precipitate. Allow the mixture to stand overnight to ensure complete crystallization.
-
Filtration and Dissolution: Filter the crystalline dithiocarbamate salt and wash it with diethyl ether. Dissolve the collected crystals in cold water.
-
Reaction with Lead Nitrate: While stirring the aqueous solution of the dithiocarbamate salt, slowly add a solution of lead nitrate in water. A heavy precipitate of lead sulfide (B99878) will form.
-
Steam Distillation: Transfer the reaction mixture to a steam distillation apparatus. Steam distill the mixture. The this compound will co-distill with the water.
-
Isolation: The oily product in the distillate is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and can be further purified.
Caption: Synthesis and purification workflow for this compound.
Purification
Crude this compound can be purified by one of the following methods:
-
Recrystallization: The compound can be recrystallized from boiling n-hexane.[4][9] Any insoluble material is likely the corresponding urea (B33335) impurity.
-
Steam Distillation: As described in the synthesis protocol, steam distillation is an effective purification method. After distillation, the collected product is extracted with an organic solvent like diethyl ether, washed, dried, and the solvent is evaporated.[4][9]
Chemical Reactivity and Applications
The electrophilic carbon of the isothiocyanate group is the center of reactivity in this compound. It readily reacts with various nucleophiles.[13] This reactivity makes it a valuable building block in organic synthesis.[4]
-
Reaction with Amines: It reacts with primary and secondary amines to form N,N'-disubstituted thioureas.
-
Reaction with Alcohols and Thiols: It reacts with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.
This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][14] For example, it has been used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione, a compound with potential pharmaceutical value.[3][4][9]
Caption: Reactions of this compound with common nucleophiles.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the broader class of isothiocyanates (ITCs) is well-researched for its biological activities, particularly its anti-cancer properties.[14][15][16][17] ITCs are known to modulate several key cellular signaling pathways involved in carcinogenesis.
-
Nrf2 Activation: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway can protect cells from carcinogenic insults.
-
NF-κB Inhibition: ITCs can inhibit the NF-κB (Nuclear factor-kappa B) signaling pathway.[15][17] NF-κB is involved in inflammation and cell survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating pathways like Nrf2 and NF-κB, and by increasing reactive oxygen species (ROS), ITCs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[16][17]
Caption: General signaling pathways modulated by isothiocyanates in cancer cells.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6][19] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][19] In case of insufficient ventilation, wear respiratory protection.[19]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[6]
-
Storage: Store in a dry, cool, and well-ventilated place.[20] The container should be kept tightly closed.[6][20] It is recommended to store it in a refrigerator.[4][6] The material is moisture-sensitive.[4][6]
References
- 1. This compound | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1985-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound 97 1985-12-2 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 1985-12-2 [chemicalbook.com]
- 10. This compound(1985-12-2) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of 4-Bromophenyl Isothiocyanate from 4-Bromoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-bromophenyl isothiocyanate from 4-bromoaniline (B143363). Isothiocyanates are crucial intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. This document details established experimental protocols, compares methodologies, and outlines the underlying chemical principles.
Executive Summary
The transformation of 4-bromoaniline to this compound is a fundamental process in organic synthesis, enabling the introduction of the versatile isothiocyanate functional group. This guide explores three principal synthetic strategies: the use of the highly reactive thiophosgene (B130339), the two-step approach involving carbon disulfide, and a milder alternative utilizing 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). Each method presents distinct advantages and challenges in terms of yield, reaction conditions, safety, and scalability. The selection of an appropriate method is contingent upon the specific requirements of the research or development project, including scale, available resources, and safety infrastructure.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for this compound is a critical decision influenced by factors such as yield, purity requirements, and safety considerations. The following table summarizes the key quantitative data associated with the primary synthetic methods.
| Method | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thiophosgene | 4-Bromoaniline, Thiophosgene, Base (e.g., NaHCO₃) | 70-90 | Biphasic system (e.g., Dichloromethane (B109758)/Water), 0°C to RT | High yield, relatively simple procedure | Extreme toxicity and moisture sensitivity of thiophosgene |
| Carbon Disulfide | 4-Bromoaniline, Carbon Disulfide, Base, Desulfurizing Agent | 60-95 | Varies with desulfurizing agent; often a two-step, one-pot reaction | Avoids highly toxic thiophosgene, versatile desulfurizing agents | Can require harsh reagents, potential for side products |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 4-Bromoaniline, TCDI | 80-95 | Anhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature | Mild reaction conditions, high yield, safer than thiophosgene | TCDI is a relatively expensive reagent |
Experimental Protocols
Method 1: Synthesis using Thiophosgene
This method is known for its high efficiency but requires strict adherence to safety protocols due to the extreme toxicity of thiophosgene.
Reaction:
Br-C₆H₄-NH₂ + CSCl₂ → Br-C₆H₄-NCS + 2HCl
Procedure:
-
In a well-ventilated fume hood, a solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (100 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
A saturated aqueous solution of sodium bicarbonate (100 mL) is added to the flask.
-
The biphasic mixture is cooled to 0°C in an ice bath with vigorous stirring.
-
A solution of thiophosgene (7.4 g, 64.0 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from n-hexane to afford this compound as a white to light yellow crystalline solid.[1]
Method 2: Synthesis using Carbon Disulfide
This is a widely used and safer alternative to the thiophosgene method. It proceeds via a dithiocarbamate (B8719985) intermediate, which is then desulfurized.
Reaction:
Step 1: Dithiocarbamate Formation Br-C₆H₄-NH₂ + CS₂ + Base → [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺
Step 2: Desulfurization [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺ + Desulfurizing Agent → Br-C₆H₄-NCS
Procedure (One-Pot using NaOH): [1]
-
To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in a suitable solvent such as THF or DMF (100 mL), carbon disulfide (4.9 g, 64.0 mmol) is added.
-
A solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in water (10 mL) is added dropwise, and the mixture is stirred at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).
-
The reaction mixture is then treated with a desulfurizing agent. In this green protocol, excess NaOH can act as the desulfurizing agent at elevated temperatures, or other agents like lead nitrate (B79036) or iodine can be added.
-
If using lead nitrate, a solution of lead nitrate (19.2 g, 58.1 mmol) in water (50 mL) is added, and the mixture is stirred vigorously for 1-2 hours.
-
The reaction mixture is then filtered to remove the lead sulfide (B99878) precipitate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization from n-hexane or by steam distillation.[1]
Method 3: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
This method offers a mild and efficient synthesis route, avoiding the hazards of thiophosgene and the often harsh conditions of some carbon disulfide protocols.
Reaction:
Br-C₆H₄-NH₂ + (Im)₂CS → Br-C₆H₄-NCS + 2 Imidazole
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, 4-bromoaniline (10.0 g, 58.1 mmol) is dissolved in anhydrous dichloromethane (150 mL).
-
1,1'-Thiocarbonyldiimidazole (11.4 g, 64.0 mmol) is added in one portion to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.
-
Upon completion, water (100 mL) is added to the reaction mixture.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or recrystallization from n-hexane.
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Data |
| Melting Point | 56-58 °C |
| ¹H NMR (CDCl₃) | δ 7.50 (d, 2H), 7.20 (d, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 135.0, 132.5, 127.0, 122.0 ppm |
| IR (KBr) | ~2100 cm⁻¹ (strong, characteristic -N=C=S stretch) |
| Mass Spectrometry | m/z = 213/215 (M⁺, bromine isotope pattern) |
Safety Considerations
-
Thiophosgene: is extremely toxic, corrosive, and moisture-sensitive. It should only be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All glassware must be thoroughly dried before use.
-
Carbon Disulfide: is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed for all procedures, including the use of PPE and working in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Conclusion
The synthesis of this compound from 4-bromoaniline can be successfully achieved through several methodologies. The thiophosgene route offers high yields but is hampered by significant safety concerns. The carbon disulfide method provides a safer and versatile alternative, with a range of desulfurizing agents available to optimize the reaction. The use of 1,1'-thiocarbonyldiimidazole represents a mild and efficient, albeit more costly, option. The selection of the optimal synthetic route will depend on a careful evaluation of the specific project needs, balancing factors of yield, cost, safety, and environmental impact. This guide provides the necessary technical information to make an informed decision and to safely and effectively perform the synthesis in a laboratory setting.
References
An In-depth Technical Guide on the Biological Mechanism of Action of 4-Bromophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenyl isothiocyanate (4-BPITC) is a member of the isothiocyanate (ITC) family of compounds, which are recognized for their diverse biological activities, including chemopreventive and therapeutic effects against cancer. This technical guide provides a comprehensive overview of the mechanism of action of 4-BPITC in biological systems. The core mechanism revolves around the electrophilic nature of the isothiocyanate group, which readily forms covalent adducts with nucleophilic cellular targets, primarily the thiol groups of cysteine residues in proteins. This covalent modification can alter protein structure and function, leading to the modulation of various signaling pathways critical for cell survival, proliferation, and apoptosis. While specific data for 4-BPITC is emerging, this guide synthesizes the known effects of 4-BPITC with the broader, well-documented mechanisms of other isothiocyanates to present a cohesive model of its biological activity.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are also synthetically produced. They are characterized by the functional group -N=C=S. The electrophilic carbon atom of this group is highly reactive towards nucleophiles, which is central to their biological activity. This compound (4-BPITC) is a synthetic ITC that has been investigated for its potential as a therapeutic agent. Its mechanism of action is multifaceted, primarily involving the covalent modification of cellular proteins, leading to the induction of apoptosis and the modulation of key signaling pathways implicated in disease, particularly cancer.
Core Mechanism of Action: Covalent Protein Modification
The primary mechanism by which 4-BPITC and other ITCs exert their biological effects is through the covalent modification of proteins. The electrophilic isothiocyanate moiety readily reacts with nucleophilic functional groups on amino acid residues, with a particular affinity for the thiol groups of cysteine residues.
This reaction, known as thiocarbamoylation, forms a dithiocarbamate (B8719985) adduct, altering the protein's structure and, consequently, its function. This modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.
Diagram of Covalent Modification:
Caption: Covalent modification of a target protein by 4-BPITC.
Key Biological Effects and Signaling Pathways
The covalent modification of proteins by 4-BPITC can trigger a cascade of cellular events, impacting several critical signaling pathways.
Inhibition of Na+/K+-ATPase
One of the specifically identified targets of p-bromophenyl isothiocyanate is the Na+/K+-ATPase, a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this enzyme disrupts ion homeostasis, which can lead to various cellular dysfunctions and ultimately cell death.
Mechanism of Inhibition:
4-BPITC has been shown to be a competitive inhibitor of Na+/K+-ATPase with respect to ATP, suggesting that it interacts with the ATP-binding site of the enzyme.[1] This interaction is likely due to the covalent modification of a sulfhydryl group within or near the ATP-binding site.[2]
Diagram of Na+/K+-ATPase Inhibition:
Caption: Competitive inhibition of Na+/K+-ATPase by 4-BPITC.
Induction of Apoptosis
A hallmark of many ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-cancer activity. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to cell dismantling.
Key Apoptotic Pathways Modulated by ITCs:
-
Mitochondrial (Intrinsic) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, the executioner caspase.
-
Death Receptor (Extrinsic) Pathway: Some ITCs can upregulate the expression of death receptors on the cell surface, making cells more susceptible to apoptosis-inducing ligands.
-
Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.
Diagram of Apoptosis Induction by ITCs:
Caption: General overview of apoptosis induction by isothiocyanates.
Modulation of MAPK and NF-κB Signaling Pathways
ITCs are known to modulate key signaling pathways that regulate cell growth, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: ITCs can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis. Conversely, they can inhibit the pro-survival ERK pathway.
-
NF-κB Pathway: ITCs can inhibit the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. This inhibition can occur through the direct modification of key proteins in the pathway, such as IKK.[3]
Diagram of MAPK and NF-κB Pathway Modulation:
Caption: Modulation of MAPK and NF-κB pathways by isothiocyanates.
Quantitative Data
Specific quantitative data for 4-BPITC is limited in the publicly available literature. The following table provides examples of IC50 values for other ITCs to illustrate their cytotoxic potential. Researchers are encouraged to perform their own dose-response studies for 4-BPITC in their specific experimental systems.
| Isothiocyanate | Cell Line | Assay | IC50 Value (µM) | Reference |
| Benzyl isothiocyanate (BITC) | MCF-7 (Breast Cancer) | Sulforhodamine B | 5.95 ± 0.10 | [4] |
| Phenethyl isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | Sulforhodamine B | 7.32 ± 0.25 | [4] |
| Sulforaphane | MCF-7 (Breast Cancer) | Sulforhodamine B | 13.7 ± 0.82 | [4] |
| Benzyl isothiocyanate (BITC) | MCF-12A (Normal Mammary) | Sulforhodamine B | 8.07 ± 0.29 | [4] |
| Phenethyl isothiocyanate (PEITC) | MCF-12A (Normal Mammary) | Sulforhodamine B | 7.71 ± 0.07 | [4] |
| Sulforaphane | MCF-12A (Normal Mammary) | Sulforhodamine B | 40.5 ± 1.25 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mechanism of action of 4-BPITC.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of 4-BPITC on cell viability.[5][6][7][8]
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (4-BPITC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of 4-BPITC in complete medium.
-
Remove the medium from the wells and add 100 µL of the 4-BPITC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection (Western Blot for Cleaved Caspase-3)
This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.[9][10][11][12][13]
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with 4-BPITC at various concentrations for a specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
NF-κB Activity (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.[14][15][16][17][18]
Procedure:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with various concentrations of 4-BPITC for a predetermined time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the final few hours of incubation.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.
-
Conclusion and Future Directions
This compound, like other members of the isothiocyanate family, exhibits significant biological activity, primarily through the covalent modification of cellular proteins. This leads to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The inhibition of Na+/K+-ATPase is a specific mechanism that warrants further investigation.
While the general mechanisms of ITCs provide a strong framework for understanding the action of 4-BPITC, there is a clear need for more specific research on this compound. Future studies should focus on:
-
Identifying specific protein targets of 4-BPITC using proteomic approaches.
-
Determining the precise signaling pathways modulated by 4-BPITC in various cell types.
-
Conducting in-depth quantitative studies to establish dose-response relationships and therapeutic indices.
-
Evaluating the in vivo efficacy and safety of 4-BPITC in preclinical models of disease.
A deeper understanding of the specific molecular interactions and cellular consequences of 4-BPITC treatment will be crucial for its potential development as a therapeutic agent.
References
- 1. Inhibition of (Na/K)-ATPase by electrophilic substances: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Bromophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromophenyl isothiocyanate, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Spectroscopic Data
The spectroscopic data for this compound (CAS No: 1985-12-2) is summarized below.[1] This data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 | Doublet | Not Reported | 2H, aromatic protons ortho to -Br |
| ~7.2 | Doublet | Not Reported | 2H, aromatic protons ortho to -NCS |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-Br |
| ~127 | Aromatic C-NCS |
| ~125 | Isothiocyanate (-N=C=S) |
Note: The isothiocyanate carbon can sometimes show a broad or weak signal.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic strong absorption of the isothiocyanate group is a key feature in the IR spectrum of this compound.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~1590 | Medium | C=C aromatic ring stretch |
| ~1480 | Medium | C=C aromatic ring stretch |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~500 | Medium | C-Br stretch |
Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 213/215 | High | [M]⁺˙ (Molecular ion peak, showing bromine isotope pattern) |
| 134 | Moderate | [M - Br]⁺ |
| 102 | Moderate | [C₆H₄N]⁺ |
| 58 | Low | [NCS]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: ~16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: ~250 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
FT-IR Spectroscopy (General Protocol - KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Instrument Setup:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected beforehand.
Mass Spectrometry (General Protocol - Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
Data Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Solubility Profile of 4-Bromophenyl Isothiocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing a detailed qualitative and predictive analysis based on the compound's physicochemical properties, including its octanol-water partition coefficient (LogP). Furthermore, this guide outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise data for their specific applications.
Introduction
This compound (C₇H₄BrNS) is a reactive chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amines and thiols. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product. This guide aims to provide a thorough understanding of the solubility profile of this compound and to equip researchers with the necessary tools to determine its solubility for their specific needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | |
| Molecular Weight | 214.08 g/mol | |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 144-145 °C at 5 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | - |
| Calculated LogP | 3.18 | [2] |
| XLogP3 | 4.0 | [3] |
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in different solvents. A LogP value greater than 0 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments. The calculated LogP of approximately 3.18 to 4.0 for this compound strongly suggests that it is a lipophilic compound and will exhibit greater solubility in organic solvents than in water.[2][3]
Solubility in Organic Solvents
Qualitative Solubility Data
| Solvent | Observation | Source |
| Ethanol | Purification by crystallization is mentioned, implying good solubility at elevated temperatures and lower solubility at room temperature. | - |
| n-Hexane | Recrystallization from boiling n-hexane is a documented purification method, indicating solubility in hot hexane (B92381) and poor solubility in cold hexane. | - |
| Diethyl Ether | Used for extraction after steam distillation, suggesting good solubility. | - |
| Dimethylformamide (DMF) | Likely to be soluble.[4] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Likely to be soluble.[4] |
Predicted Solubility Based on LogP and Polarity
The principle of "like dissolves like" is a cornerstone of solubility prediction. Solvents with polarity characteristics similar to the solute are generally good solvents for that solute. This compound possesses both non-polar (bromophenyl ring) and polar (isothiocyanate group) moieties. Its high LogP value indicates a predominantly non-polar character. However, the polar isothiocyanate group can interact with polar solvents.
The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Type | Dielectric Constant (Polarity) | Predicted Solubility of this compound |
| n-Hexane | Non-polar | 1.88 | Good (especially when heated) |
| Toluene | Non-polar | 2.38 | Good |
| Diethyl Ether | Non-polar | 4.34 | Good |
| Chloroform | Non-polar | 4.81 | Very Good |
| Ethyl Acetate | Polar aprotic | 6.02 | Good |
| Tetrahydrofuran (THF) | Polar aprotic | 7.58 | Very Good |
| Dichloromethane (DCM) | Polar aprotic | 9.08 | Very Good |
| Acetone | Polar aprotic | 20.7 | Moderate to Good |
| Ethanol | Polar protic | 24.55 | Moderate (solubility likely increases with temperature) |
| Methanol | Polar protic | 32.7 | Moderate (solubility likely increases with temperature) |
| Acetonitrile | Polar aprotic | 37.5 | Moderate |
| Dimethylformamide (DMF) | Polar aprotic | 38.25 | Good |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 47 | Good |
Note: These are predictions based on physicochemical principles. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Determine the mass of the filtered solution.
-
-
Analysis:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be calculated by subtracting the initial vial weight.
-
Solubility can then be expressed in g/100 mL or other relevant units.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and determine its peak area.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Data Presentation
All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and solubility values with appropriate units (e.g., g/100 mL, mg/mL, mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding of its behavior can be established based on its physicochemical properties, particularly its high LogP value. This technical guide provides a framework for researchers to make informed decisions on solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a standardized method for generating accurate and reliable quantitative solubility data, which is crucial for process optimization and development in the pharmaceutical and chemical industries. It is recommended that researchers perform experimental verification of solubility in their solvent systems of interest to ensure optimal outcomes.
References
4-Bromophenyl Isothiocyanate: A Comprehensive Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information for the handling and use of 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2). The following sections detail the hazards associated with this compound and provide comprehensive safety precautions, emergency procedures, and handling protocols to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The compound is classified as a corrosive and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 1B/2)
-
Serious Eye Damage/Eye Irritation (Category 1/2)
-
Respiratory Sensitization (Category 1)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before use. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNS | |
| Molecular Weight | 214.08 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 56-58 °C | |
| Boiling Point | 158 °C at 14 mmHg | |
| Flash Point | >110 °C | |
| Solubility | Insoluble in water |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for assessing the hazards of chemical substances are extensive and standardized. For instance, skin irritation potential is often evaluated using in vitro methods with reconstructed human epidermis models, following protocols such as the OECD Test Guideline 439. Acute oral toxicity, which determines the LD50 value, is typically assessed using methods like the OECD Test Guideline 423 (Acute Toxic Class Method). These protocols involve precise dosing, observation of clinical signs, and histopathological examination. Researchers should refer to these standardized guidelines for detailed methodologies.
Hazard Control and Safety Precautions Workflow
The following diagram illustrates the logical workflow for identifying hazards and implementing necessary safety precautions when working with this compound.
Caption: Hazard Identification and Control Workflow for this compound.
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Firefighting Measures
In case of a fire involving this compound, use appropriate extinguishing media.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill or release, follow these procedures to minimize exposure and environmental contamination:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place. The compound is moisture-sensitive.
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.
-
Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure. Recommended materials include nitrile rubber. Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended. Use a dust mask type N95 (US) or type P1 (EN 143) respirator filter. For higher exposures, a full-face supplied-air respirator is recommended.
This technical guide is intended to provide comprehensive safety information for experienced researchers and professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.
A Technical Guide to High-Purity 4-Bromophenyl Isothiocyanate for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Key Applications
For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2), a versatile reagent, plays a crucial role in the synthesis of a wide array of biologically active molecules, including thiourea (B124793) derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, its key physicochemical properties, a detailed experimental protocol for a common synthetic application, and an illustrative representation of a relevant biological signaling pathway.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer high-purity this compound, typically with purities of 97% or greater. The choice of supplier may depend on the specific requirements of the research or manufacturing process, including desired purity, quantity, and available documentation. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Number(s) | Purity | Appearance | Melting Point (°C) | Notes |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | L11101 | ≥96.0% (GC)[1] | White to pale cream to yellow to brown crystals or powder[1] | 52.0-63.0[1] | Part of the former Alfa Aesar portfolio. |
| Sigma-Aldrich (Merck) | 270202 | 97%[2][3] | Solid[3] | 56-58 (lit.)[3] | |
| TCI America | I0526 | >98.0% (GC)[4][5] | White to Orange to Green powder to crystal[5] | 58.0 to 62.0[5] | Also available through Fisher Scientific[4][6]. |
| Santa Cruz Biotechnology | sc-225791 | Not specified | Not specified | Not specified | Marketed for proteomics research. |
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea
The isothiocyanate group is a powerful electrophile that readily reacts with primary and secondary amines to form thiourea derivatives. This reaction is a cornerstone of many synthetic routes in medicinal chemistry. The following protocol is adapted from a published procedure for the synthesis of a substituted thiourea and illustrates a typical application of this compound's reactivity.
Materials:
-
This compound
-
4-Nitroaniline
-
Ethanol (B145695) (or a suitable solvent like acetone)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Nitroaniline (1.0 equivalent) in ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.0 equivalent).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product, 1-(4-bromophenyl)-3-(4-nitrophenyl)thiourea, under vacuum.
Purification (if necessary):
If the product is not of sufficient purity, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed. LookChem also describes a purification method for this compound itself, involving recrystallization from boiling n-hexane or steam distillation.
Biological Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates (ITCs), as a class of compounds, are known to exert a variety of biological effects, including anticancer activities. While the specific effects of this compound are less extensively documented than those of naturally occurring ITCs like sulforaphane, the general mechanisms of action provide a valuable framework for understanding its potential biological activity. ITCs are known to modulate key signaling pathways involved in cellular stress response, apoptosis, and inflammation.
A critical pathway influenced by ITCs is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through binding to Keap1. Upon exposure to electrophiles, such as ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes encode for antioxidant and phase II detoxification enzymes, which help to protect the cell from oxidative stress and carcinogens.
The following diagram illustrates a simplified workflow for the synthesis of a thiourea derivative from this compound.
Isothiocyanates are also known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Furthermore, ITCs can influence the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
The diagram below depicts a simplified overview of the Keap1-Nrf2 signaling pathway, a key target of isothiocyanates.
References
- 1. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97 1985-12-2 [sigmaaldrich.com]
- 3. This compound 97 1985-12-2 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 1985-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Bromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenyl isothiocyanate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with a variety of nucleophiles to form a diverse range of organic compounds, including thioureas and other heterocyclic structures.[2][4] The presence of a bromine atom on the phenyl ring modulates the reactivity of the isothiocyanate moiety, influencing its application in the synthesis of bioactive molecules.[5] This technical guide provides a comprehensive overview of the electrophilicity of the isothiocyanate group in this compound, including its reactivity, relevant signaling pathways in drug development, and detailed experimental protocols.
Electrophilicity and Reactivity of the Isothiocyanate Group
The carbon atom of the isothiocyanate group is inherently electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electrophilicity is the basis for its reactivity towards nucleophiles such as amines, thiols, and alcohols.[6][7]
Influence of the 4-Bromo Substituent
The reactivity of aryl isothiocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the isothiocyanate group with the aromatic ring. However, the presence of an electron-withdrawing group on the phenyl ring increases the electrophilicity of the isothiocyanate carbon, thereby enhancing its reaction rate with nucleophiles.[5]
The bromine atom in the para position of this compound acts as an electron-withdrawing group through its inductive effect (-I), which outweighs its electron-donating resonance effect (+M). This net electron-withdrawing character increases the partial positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. The positive Hammett constant (σ) for a para-bromo substituent indicates its electron-withdrawing nature and suggests an increased reaction rate for nucleophilic attack on the isothiocyanate group.[8][9][10]
Quantitative Reactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1985-12-2 | |
| Molecular Formula | C₇H₄BrNS | |
| Molecular Weight | 214.08 g/mol | |
| Melting Point | 56-58 °C | [17] |
| Boiling Point | 144-145 °C (5 mmHg) | [17] |
| Appearance | White to light yellow crystalline powder | [17] |
Role in Drug Development: Targeting the Keap1-Nrf2 Signaling Pathway
Isothiocyanates, including derivatives of this compound, are of significant interest in drug development due to their ability to modulate key cellular signaling pathways, particularly the Keap1-Nrf2 pathway.[18][19][20] This pathway is a critical regulator of the cellular antioxidant and detoxification response.[21]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[19][21] Electrophilic compounds like isothiocyanates can react with specific, highly reactive cysteine residues on Keap1.[18][19][20] This covalent modification induces a conformational change in Keap1, leading to the disruption of Nrf2 ubiquitination.[18][22] As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of cytoprotective genes.[19][21]
Experimental Protocols
Synthesis of N,N'-Disubstituted Thioureas from this compound
This protocol describes a general procedure for the synthesis of an N,N'-disubstituted thiourea (B124793) by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.
-
To this solution, add this compound (1.0 equivalent) portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the thiourea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4][23][24]
Kinetic Analysis of the Reaction of this compound with a Nucleophile using HPLC
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or thiol) using High-Performance Liquid Chromatography (HPLC).[23][25]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
This compound
-
Nucleophile (e.g., n-butylamine)
-
Reaction solvent (e.g., acetonitrile)
-
Quenching solution (e.g., a solution of a highly reactive amine or thiol in excess)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the reaction solvent.
-
Reaction Initiation: In a thermostatted vessel, mix the solutions of this compound and the nucleophile to initiate the reaction. The concentrations should be chosen to allow for a measurable reaction rate.
-
Time-Point Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient or isocratic elution method to separate the reactants and the thiourea product. Monitor the elution profile using the UV detector at a wavelength where the reactants and/or product absorb.
-
Data Analysis: Create calibration curves for this compound and the product to determine their concentrations from the peak areas in the chromatograms. Plot the concentration of this compound versus time. Determine the second-order rate constant by fitting the data to the integrated rate law for a second-order reaction.[23]
Conclusion
This compound is a valuable reagent in organic synthesis and drug discovery due to the electrophilic nature of its isothiocyanate group. The presence of the electron-withdrawing bromine atom enhances its reactivity towards nucleophiles, making it a useful building block for the synthesis of a variety of bioactive compounds. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights its potential for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic characterization of reactions involving this compound, facilitating further research into its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 13. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 14. joasciences.com [joasciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lookchem.com [lookchem.com]
- 18. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
- 25. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Thiourea Derivatives Using 4-Bromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of thiourea (B124793) derivatives synthesized from 4-bromophenyl isothiocyanate. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds for potential therapeutic applications, particularly in the fields of oncology and microbiology.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties. The synthesis of novel thiourea derivatives is a key area of research in medicinal chemistry and drug discovery. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for preparing unsymmetrical thioureas. This compound is a readily available starting material that can be used to synthesize a diverse library of thiourea derivatives with varying biological activities.
Synthesis of N-(4-Bromophenyl)-N'-(substituted)thiourea Derivatives
The general method for the synthesis of thiourea derivatives from this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.
General Experimental Protocol
A general procedure for the synthesis of N-(4-bromophenyl)-N'-(aryl)thiourea derivatives is as follows:
-
Dissolution of Amine: In a round-bottom flask, dissolve the substituted aniline (B41778) (1.0 mmol) in a suitable solvent such as acetone, dichloromethane (B109758) (DCM), or ethanol (B145695) (10-20 mL).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 mmol) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the time specified in Table 1 . The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive anilines, the reaction mixture may require heating under reflux.
-
Isolation of Product: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the synthesized thiourea derivatives are confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, and by elemental analysis.
Experimental Workflow
Application Notes and Protocols for the Synthesis of Thiourea Derivatives from 4-Bromophenyl Isothiocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives through the reaction of 4-Bromophenyl isothiocyanate with various primary amines. The protocols cover both conventional solution-phase and mechanochemical methods, offering flexibility for different laboratory setups and green chemistry initiatives. These thiourea derivatives are valuable scaffolds in medicinal chemistry and drug development due to their diverse biological activities. This application note includes detailed experimental procedures, a comprehensive table of reaction parameters and yields, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The reaction of isothiocyanates with primary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted thioureas. This class of compounds is of significant interest in the pharmaceutical industry and organic chemistry research due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea moiety acts as a versatile pharmacophore and a key building block for the synthesis of various heterocyclic compounds. This compound is a particularly useful reagent in this context, as the bromo-substituent provides a handle for further functionalization, for instance, via cross-coupling reactions.
Reaction and Mechanism
The fundamental reaction involves the nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the -N=C=S group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of a stable thiourea linkage. The reaction is generally efficient and proceeds under mild conditions.
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromophenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromophenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a key building block for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack, which is the cornerstone of its utility in cyclization reactions. The presence of a bromine atom on the phenyl ring provides a valuable handle for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecular architectures. This document provides detailed protocols and application notes for the synthesis of several important classes of heterocyclic compounds, including thiazoles, quinazolines, and triazoles, starting from this compound. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
Synthesis of Thiazole (B1198619) Derivatives
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide.[4] A common variation involves using thiourea (B124793) or its derivatives, which can be formed in situ or in a preceding step from an isothiocyanate. This compound can be a precursor to N-(4-bromophenyl)thiourea, which can then be cyclized to form 2-amino-thiazole derivatives.
Logical Workflow: Hantzsch-Type Thiazole Synthesis
The diagram below illustrates a generalized workflow for the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives, a key intermediate for further elaboration.
References
Application Notes and Protocols: Microwave-Assisted Synthesis with 4-Bromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the utilization of 4-bromophenyl isothiocyanate in microwave-assisted organic synthesis. The protocols focus on the rapid and efficient synthesis of thiourea (B124793) derivatives and benzothiazoles, key scaffolds in medicinal chemistry and drug development. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.
Microwave-Assisted Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a fundamental transformation yielding N,N'-disubstituted thioureas. These compounds are valuable intermediates and have shown a wide range of biological activities. Microwave irradiation dramatically accelerates this reaction.
Comparative Data: Microwave vs. Conventional Synthesis
The following table summarizes the advantages of microwave-assisted synthesis over conventional reflux methods for the synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea.
| Parameter | Microwave-Assisted Synthesis | Conventional Reflux |
| Reaction Time | 5 minutes | 6 hours |
| Yield | 89% | 82% |
| Solvent | Ethanol (B145695) | Ethanol |
| Energy Input | Localized, rapid heating | Bulk, slow heating |
Data is analogous to the synthesis of naphthalene-thiourea derivatives as described in comparative studies.[1]
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea
Materials:
-
This compound (1 mmol, 214 mg)
-
p-Toluidine (B81030) (1 mmol, 107 mg)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve this compound (1 mmol) and p-toluidine (1 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain N-(4-bromophenyl)-N'-(p-tolyl)thiourea.
Experimental Protocol: Conventional Synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea
Materials:
-
This compound (1 mmol, 214 mg)
-
p-Toluidine (1 mmol, 107 mg)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL) with a reflux condenser and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 mmol) and p-toluidine (1 mmol) in ethanol (15 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain N-(4-bromophenyl)-N'-(p-tolyl)thiourea.
Reaction Workflow
Caption: Comparative workflow for thiourea synthesis.
Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
This compound can be a precursor to 2-amino(4-bromophenyl)benzothiazoles through cyclization reactions. A more direct approach to substituted benzothiazoles involves the condensation of an appropriate aminothiophenol with an aldehyde. The following is an adapted protocol for the synthesis of 2-(4-bromophenyl)-1,3-benzothiazole. Microwave assistance significantly accelerates the cyclocondensation reaction.
Comparative Data: Microwave vs. Conventional Synthesis
The following table highlights the benefits of microwave irradiation for the synthesis of 2-substituted benzothiazoles.
| Parameter | Microwave-Assisted Synthesis | Conventional Reflux |
| Reaction Time | 3-4 minutes | 3-5 hours |
| Yield | 85-95% | 70-80% |
| Catalyst | Citric Acid (optional, green) | Various, sometimes harsh |
| Solvent | Solvent-free or minimal solvent | Toluene, DMF, etc. |
Data is analogous to the synthesis of benzothiazole (B30560) derivatives as described in comparative studies.[2][3]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-bromophenyl)-1,3-benzothiazole
Materials:
-
2-Aminothiophenol (B119425) (1 mmol, 125 mg)
-
4-Bromobenzaldehyde (B125591) (1 mmol, 185 mg)
-
Citric acid (5 mol%, optional)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 2-aminothiophenol (1 mmol), 4-bromobenzaldehyde (1 mmol), and citric acid (5 mol%, if used).
-
The reaction can be run solvent-free or with a minimal amount of a high-boiling solvent like DMF or glycerol (B35011) (1-2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 140 °C for 4 minutes.
-
After completion, cool the vial to room temperature.
-
Add ethanol (10 mL) to the reaction mixture and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the product from ethanol to obtain pure 2-(4-bromophenyl)-1,3-benzothiazole.
Reaction Pathway
Caption: Reaction pathway for benzothiazole synthesis.
Conclusion
Microwave-assisted synthesis is a powerful tool for accelerating reactions involving this compound, leading to the rapid and efficient production of thiourea derivatives and heterocyclic compounds like benzothiazoles.[4] The significant reduction in reaction times and improvement in yields make this technology highly attractive for applications in drug discovery and development, enabling faster library synthesis and lead optimization. The provided protocols offer a solid foundation for researchers to explore the potential of microwave chemistry in their synthetic endeavors.
References
Application Notes and Protocols: Reaction of 4-Bromophenyl Isothiocyanate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenyl isothiocyanate is an aromatic isothiocyanate that readily reacts with the primary and secondary amino groups of amino acids. This reactivity is analogous to that of phenyl isothiocyanate (PITC), the cornerstone reagent in Edman degradation for N-terminal protein sequencing. The introduction of a bromine atom onto the phenyl ring provides a unique feature for specialized applications, such as X-ray crystallography, due to the heavy atom's scattering properties, and as a distinct mass tag in mass spectrometry-based analyses.
These application notes provide a detailed overview of the reaction of this compound with amino acids, its applications, and comprehensive protocols for its use in amino acid analysis and peptide sequencing.
Principle Applications
The reaction of this compound with amino acids is primarily employed in two key areas of biochemical analysis:
-
Amino Acid Analysis: As a pre-column derivatization reagent for high-performance liquid chromatography (HPLC). The resulting 4-bromophenylthiocarbamyl (BPTC) amino acid derivatives are chromophoric, allowing for sensitive UV detection.[1][2][3][4]
-
Peptide Sequencing (Edman Degradation): For the stepwise removal and identification of N-terminal amino acids of peptides and proteins.[5][6][7] The resulting 4-bromophenylthiohydantoin (BPTH) amino acid derivatives can be identified by HPLC or mass spectrometry.
Reaction Mechanism
The reaction proceeds in two main stages, analogous to the well-established Edman degradation chemistry.[5][6]
-
Coupling Reaction (Labeling): Under mildly alkaline conditions (pH ~9), the lone pair of electrons on the nitrogen atom of the N-terminal amino group of a peptide or a free amino acid performs a nucleophilic attack on the electron-deficient carbon atom of the isothiocyanate group of this compound. This forms an unstable intermediate that rearranges to the more stable 4-bromophenylthiocarbamyl (BPTC) derivative.[2][7]
-
Cleavage and Conversion (for Peptide Sequencing): In the presence of a strong anhydrous acid (e.g., trifluoroacetic acid), the sulfur atom of the BPTC derivative attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact. The ATZ derivative is then extracted and converted to the more stable 4-bromophenylthiohydantoin (BPTH) amino acid derivative by treatment with aqueous acid.[5] This BPTH derivative can then be identified chromatographically.
Experimental Protocols
The following protocols are adapted from established procedures using phenyl isothiocyanate and can be applied for this compound. Optimization may be required depending on the specific application and instrumentation.
Protocol 1: Pre-column Derivatization of Amino Acids for HPLC Analysis
This protocol is designed for the quantitative analysis of amino acid mixtures.
Materials:
-
This compound (BPTC)
-
Amino acid standards or hydrolyzed protein/peptide samples
-
Coupling buffer: 5% (v/v) triethylamine (B128534) in a suitable solvent (e.g., a mixture of pyridine (B92270) and water)
-
Drying solvent: Heptane (B126788) or ethyl acetate (B1210297)
-
Reconstitution solvent: HPLC mobile phase A or a suitable buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 6.8)[2]
-
HPLC system with a UV detector and a reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
Ensure the amino acid sample is free of primary and secondary amine contaminants.
-
Dry the sample completely under vacuum.
-
-
Derivatization:
-
Dissolve the dried amino acid sample in the coupling buffer.
-
Add a freshly prepared solution of this compound in a suitable organic solvent (e.g., acetonitrile). A molar excess of the reagent is required.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[2]
-
-
Removal of Excess Reagent:
-
Dry the reaction mixture under a stream of nitrogen or by vacuum centrifugation to remove the coupling buffer and excess this compound.
-
Wash the dried residue with heptane or ethyl acetate to remove any remaining non-polar byproducts, followed by vacuum drying.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried BPTC-amino acid derivatives in a known volume of the initial HPLC mobile phase.
-
Inject an aliquot into the HPLC system.
-
Separate the BPTC-amino acids using a suitable gradient elution on a C18 column.
-
Detect the derivatives by monitoring the absorbance at an appropriate wavelength (typically around 254 nm).[2][3]
-
Quantify the amino acids by comparing their peak areas to those of known standards.
-
Protocol 2: N-terminal Sequencing of Peptides (Manual Edman Degradation)
This protocol outlines a single cycle of manual Edman degradation. For automated sequencing, refer to the instrument manufacturer's protocols.
Materials:
-
Peptide sample (purified and salt-free)
-
Coupling buffer: Pyridine/water (1:1, v/v), pH adjusted to ~9 with N,N-dimethylallylamine.
-
This compound solution (5% in pyridine)
-
Washing solvent: Heptane/ethyl acetate (10:1, v/v)
-
Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)
-
Extraction solvent: Butyl chloride or chlorobutane
-
Conversion reagent: 1 N HCl or 25% aqueous TFA
-
HPLC system for BPTH-amino acid identification
Procedure:
-
Coupling:
-
Place the dried peptide sample in a reaction tube.
-
Add the coupling buffer and the this compound solution.
-
Incubate at 40-50°C for 30 minutes under nitrogen.
-
Dry the sample completely under vacuum.
-
-
Washing:
-
Wash the dried sample with the washing solvent to remove excess reagent and byproducts.
-
Dry the sample thoroughly under vacuum.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample.
-
Incubate at 40-50°C for 15-30 minutes under nitrogen.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Add the extraction solvent to the dried residue to extract the cleaved anilinothiazolinone (ATZ) derivative.
-
Transfer the solvent to a separate tube. The remaining peptide is dried and can be subjected to the next cycle of degradation.
-
-
Conversion:
-
Dry the extracted ATZ derivative.
-
Add the conversion reagent and incubate at 80°C for 10 minutes to convert the ATZ to the more stable BPTH-amino acid.
-
Dry the sample completely.
-
-
Identification:
-
Dissolve the dried BPTH-amino acid in a suitable solvent.
-
Inject into an HPLC system and compare the retention time with that of known BPTH-amino acid standards for identification.
-
Data Presentation
Quantitative Data from Phenylisothiocyanate Derivatization
The following table summarizes typical quantitative parameters achieved with the analogous phenylisothiocyanate (PITC) derivatization method, which are expected to be similar for this compound.
| Parameter | Value | Reference |
| Detection Limit | < 1 pmol | [1] |
| Analysis Time (Hydrolyzed Samples) | As short as 10 min | [1] |
| Analysis Time (Physiological Samples) | ~ 1 h | [1] |
| Derivatization Time | 5-10 min at room temperature | [2] |
| Peptide Amount for Sequencing | 10-100 pmol | [5] |
| Sequencing Efficiency per Cycle | > 99% (with modern automated sequencers) | [5] |
Visualizations
Reaction of this compound with an Amino Acid
Caption: Reaction of this compound with an amino acid.
Experimental Workflow for Amino Acid Analysis
Caption: Workflow for amino acid analysis using this compound.
Logical Relationship in Edman Degradation
Caption: Logical flow of one cycle of Edman degradation.
References
- 1. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
Application Notes and Protocols for the Synthesis of Thiazolo[5,4-b]pyridines from 4-Bromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-b]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine, a representative example of this scaffold, starting from 4-Bromophenyl isothiocyanate and a suitable aminopyridine precursor. The methodologies described are based on established synthetic strategies for the formation of the thiazolo[5,4-b]pyridine (B1319707) core.
Synthesis Pathway Overview
The synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine is achieved through a one-pot reaction involving the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization. The key starting materials are a 3-amino-2-chloropyridine (B31603) derivative and this compound. The reaction proceeds via nucleophilic attack of the amino group of the pyridine (B92270) on the isothiocyanate, followed by cyclization to form the fused thiazole (B1198619) ring.[1][2]
Caption: General reaction scheme for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(4-Bromophenylamino)thiazolo[5,4-b]pyridine
This protocol describes a one-pot synthesis starting from 3-amino-2-chloropyridine and this compound. The reaction can be carried out using either conventional heating or microwave irradiation.[2]
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 3-Amino-2-chloropyridine | Commercial | Reagent grade, >98% |
| This compound | Commercial | Reagent grade, >97% |
| Sabinene (B1680474) or Dimethylformamide (DMF) | Commercial | Anhydrous |
| Ethyl acetate (B1210297) | Commercial | ACS grade |
| Hexane | Commercial | ACS grade |
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser (for conventional heating)
-
Microwave synthesizer
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
Procedure:
Method A: Conventional Heating
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent (e.g., DMF, 5 mL per mmol of aminopyridine), add this compound (1.0 eq).
-
Heat the reaction mixture at 130 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 3:7).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
Method B: Microwave Irradiation[2]
-
In a sealed microwave reaction vial, combine 3-amino-2-chloropyridine (1.1 eq) and this compound (1.0 eq) in sabinene (1 mL).
-
Irradiate the mixture in a microwave synthesizer at 130 °C for 2 hours.
-
After cooling, filter the reaction mixture and rinse the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography as described in Method A.
Data Presentation:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | DMF | 130 | 4-6 | 50-70* | [1] |
| Microwave Irradiation | Sabinene | 130 | 2 | ~64 | [2] |
*Yields are estimated based on similar reported syntheses and may vary.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isothiocyanates are lachrymatory and should be handled with care.
-
Microwave synthesis should be performed in sealed vessels designed for this purpose to avoid pressure buildup.
Conclusion
The protocols outlined provide a reliable method for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine. The one-pot nature of the reaction, with the option of microwave-assisted heating, offers an efficient route to this important heterocyclic scaffold. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazolo[5,4-b]pyridine core.
References
Application Note: One-Pot Synthesis of Novel 2-Thio-Pyrimidine Derivatives Using 4-Bromophenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine (B1678525) and its fused analogues represent a cornerstone in medicinal chemistry, forming the structural core of nucleic acids and a plethora of biologically active compounds. Their derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. One-pot, multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages such as operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses. This application note describes a generalized, efficient one-pot protocol for the synthesis of highly functionalized 2-thio-pyrimidine derivatives. The strategy is based on a three-component condensation reaction involving 4-Bromophenyl isothiocyanate, an active methylene (B1212753) compound, and an amidine derivative, providing a versatile route to novel molecular scaffolds of pharmaceutical interest.
Reaction Principle
The synthesis capitalizes on the reactivity of isothiocyanates as electrophilic partners in MCRs. The proposed pathway involves an initial base-catalyzed Knoevenagel-type condensation or Michael addition between the active methylene compound and the this compound. This generates a reactive intermediate which subsequently undergoes cyclocondensation with an amidine (such as guanidine (B92328) or acetamidine) to furnish the stable 2-thio-pyrimidine heterocyclic core in a single synthetic operation. The presence of the 4-bromophenyl moiety offers a valuable handle for further post-synthetic modifications via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Experimental Protocols
This section provides a detailed, generalized methodology for the one-pot synthesis of 4-(4-bromophenyl)-6-substituted-pyrimidine-2(1H)-thione derivatives.
Materials and Reagents
-
This compound (97%, Sigma-Aldrich)
-
Active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate, Ethyl acetoacetate)
-
Amidines (e.g., Guanidine hydrochloride, Acetamidine hydrochloride)
-
Base (e.g., Sodium ethoxide, Potassium carbonate, Piperidine)
-
Solvent (e.g., Absolute Ethanol (B145695), Dimethylformamide (DMF))
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
General One-Pot Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen active methylene compound (10 mmol) and absolute ethanol (30 mL).
-
Base Addition: Slowly add a solution of sodium ethoxide (11 mmol in ethanol) or an equivalent amount of another suitable base to the flask while stirring at room temperature.
-
Addition of Isothiocyanate: To the resulting solution, add this compound (10 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 30 minutes.
-
Addition of Amidine: Add the selected amidine hydrochloride (11 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain under reflux for 4-8 hours. Monitor the reaction progress by TLC using an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 7:3).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
Data Presentation
The following table summarizes representative reactants and the expected pyrimidine products from the generalized one-pot protocol. Yields are illustrative based on similar multicomponent reactions reported in the literature.
| Entry | Active Methylene Compound | Amidine | Product Structure | Product Name | Illustrative Yield (%) |
| 1 | Malononitrile | Guanidine | 4-amino-6-(4-bromophenylamino)-pyrimidine-5-carbonitrile-2(1H)-thione | 80-90 | |
| 2 | Ethyl cyanoacetate | Guanidine | Ethyl 4-amino-6-(4-bromophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | 75-85 | |
| 3 | Ethyl acetoacetate | Guanidine | 5-acetyl-4-(4-bromophenylamino)-6-methylpyrimidin-2(1H)-one | 70-80 | |
| 4 | Malononitrile | Acetamidine | 4-(4-bromophenylamino)-6-methylpyrimidine-5-carbonitrile-2(1H)-thione | 75-85 |
Visualizations
Logical Workflow for One-Pot Synthesis
The diagram below illustrates the sequential steps involved in the one-pot synthesis protocol.
Proposed Reaction Pathway
This diagram outlines the plausible chemical transformations occurring in the one-pot reaction to form the pyrimidine ring.
Application Notes and Protocols for the Use of 4-Bromophenyl Isothiocyanate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. 4-Bromophenyl isothiocyanate is a versatile reagent in SPOS, primarily utilized as a building block for the synthesis of N,N'-disubstituted thioureas. These thiourea (B124793) intermediates can be readily cleaved from the solid support or further functionalized on-resin to generate a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The presence of the bromine atom provides a valuable handle for further diversification through cross-coupling reactions.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of substituted thioureas and their subsequent conversion to heterocyclic compounds such as guanidines and 1,3,5-triazines.
Key Applications in Solid-Phase Synthesis
The primary application of this compound in SPOS is its reaction with resin-bound primary or secondary amines to form polymer-supported N-(4-bromophenyl)-N'-substituted thioureas. This straightforward and high-yielding reaction serves as a pivotal step for several synthetic strategies:
-
Synthesis of Substituted Thioureas: The resin-bound thiourea can be cleaved from the solid support to yield N-(4-bromophenyl)-N'-substituted thioureas. These compounds themselves are of interest for their biological activities.
-
Synthesis of Guanidines: The polymer-supported thiourea can be activated and subsequently reacted with another amine to yield resin-bound guanidines, which can then be cleaved to afford highly substituted guanidine (B92328) derivatives.
-
Synthesis of Heterocyclic Compounds: The reactive nature of the thiourea moiety allows for on-resin cyclization reactions to form various heterocyclic systems, such as 1,3,5-triazines. This approach is particularly powerful for creating diverse libraries of drug-like molecules.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-(4-Bromophenyl)-N'-alkyl/aryl Thioureas
This protocol details the synthesis of N,N'-disubstituted thioureas using a resin-bound amine and this compound. Rink Amide resin is a common choice as it allows for cleavage under acidic conditions to yield a primary amide at the C-terminus if derived from an amino acid, or a simple cleavage if a linker strategy is employed.
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of N-substituted thioureas.
Materials:
-
Rink Amide Resin (or other suitable amine-functionalized resin)
-
Fmoc-protected amino acid or other primary/secondary amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Amine Loading (Example with Fmoc-amino acid):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the pre-activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Thiourea Formation:
-
Swell the deprotected resin in DCM.
-
Add a solution of this compound (3 eq.) and DIPEA (3 eq.) in DCM.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Wash the resin with DCM (5x), DMF (5x), and methanol (B129727) (3x). Dry the resin under vacuum.
-
-
Cleavage:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/water) and purify by preparative HPLC.
-
Quantitative Data:
| Amine Component | Product | Yield (%) | Purity (%) |
| Alanine | N-(4-Bromophenyl)-N'-(1-amino-1-oxopropan-2-yl)thiourea | 75-85 | >95 |
| Benzylamine | N-Benzyl-N'-(4-bromophenyl)thiourea | 80-90 | >95 |
| Aniline | N-(4-Bromophenyl)-N'-phenylthiourea | 70-80 | >95 |
Note: Yields and purities are typical and may vary depending on the specific amine and reaction conditions.
Protocol 2: On-Resin Synthesis of Substituted Guanidines
This protocol describes the conversion of the resin-bound thiourea to a guanidine derivative.
Workflow Diagram:
Caption: On-resin synthesis of substituted guanidines from thioureas.
Materials:
-
Resin-bound N-(4-bromophenyl)-N'-substituted thiourea (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Primary or secondary amine
-
DMF
-
Cleavage cocktail (TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin-bound thiourea in DMF.
-
Activation and Guanidinylation:
-
Add a solution of EDCI (4 eq.) in DMF to the swollen resin and shake for 30 minutes.
-
Add the desired amine (5 eq.) to the reaction mixture and shake at room temperature for 24 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
-
-
Cleavage:
-
Cleave the product from the resin using the procedure described in Protocol 1, step 5.
-
Quantitative Data:
| Thiourea Precursor (from Amine) | Second Amine | Product | Yield (%) | Purity (%) |
| Alanine | Cyclohexylamine | Substituted Guanidine | 60-70 | >90 |
| Benzylamine | Morpholine | Substituted Guanidine | 65-75 | >90 |
Note: Yields and purities are typical and may vary depending on the specific amines and reaction conditions.
Conclusion
This compound is a valuable and versatile reagent for solid-phase organic synthesis. The protocols outlined in these application notes provide a robust foundation for the synthesis of diverse libraries of thioureas and guanidines. The straightforward nature of the reactions, coupled with the ability to perform on-resin modifications, makes this building block an excellent choice for researchers in drug discovery and medicinal chemistry. The bromine atom also offers a strategic point for further diversification, expanding the chemical space accessible through these solid-phase methodologies.
Catalytic Activation of 4-Bromophenyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic activation of 4-bromophenyl isothiocyanate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The following sections detail two distinct catalytic methodologies: a visible-light photoredox-catalyzed nucleophilic addition and an organocatalyzed tandem aldol-cyclization reaction, showcasing the diverse approaches to activating the isothiocyanate functionality for carbon-carbon and carbon-nitrogen bond formation.
Introduction
This compound is a valuable reagent in organic synthesis due to the electrophilic nature of the isothiocyanate carbon atom.[1] Catalytic methods for the activation of this functional group offer significant advantages, including milder reaction conditions, improved efficiency, and the potential for asymmetric synthesis.[2] These approaches are critical in the development of novel pharmaceuticals and agrochemicals.[3] This document outlines two distinct and powerful catalytic strategies for the activation of isothiocyanates, providing researchers with the necessary protocols to implement these methods in their own laboratories.
Catalytic Methods and Protocols
Visible-Light Photoredox-Catalyzed Nucleophilic Addition
This method describes the synthesis of an α-amino thioamide through the visible-light-mediated nucleophilic addition of an α-aminoalkyl radical to this compound.[4] The reaction is catalyzed by an iridium photoredox catalyst and proceeds under mild conditions.
| Entry | Amine | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 2-(dimethylamino)-N-(4-bromophenyl)-2-phenylacetamide | 85 |
| 2 | N,N-diethylaniline | 2-(diethylamino)-N-(4-bromophenyl)-2-phenylacetamide | 82 |
| 3 | N-phenylpiperidine | N-(4-bromophenyl)-2-phenyl-2-(piperidin-1-yl)acetamide | 78 |
General Procedure for the Visible-Light-Mediated Synthesis of α-Amino Thioamides:
-
To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the corresponding tertiary amine (0.4 mmol, 2.0 equiv.), and the photoredox catalyst, Bis--INVALID-LINK--iridium(III) (FIrpic) (0.004 mmol, 2 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous and degassed solvent (e.g., acetonitrile, 2.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-amino thioamide.[4]
Organocatalytic Enantioselective Tandem Aldol-Cyclization
This protocol details an organocatalytic approach for the activation of an isothiocyanate functionality in a tandem aldol-cyclization reaction. While the specific example utilizes an α-isothiocyanato imide, the principles of activating the isothiocyanate group for intramolecular nucleophilic attack are directly applicable to derivatives of this compound. This method provides access to enantiomerically enriched spirobicyclic thiocarbamates.[5]
| Entry | Activated Carbonyl Compound | Catalyst Loading (mol%) | dr | ee (%) | Yield (%) |
| 1 | Isatin | 10 | 78:22 | 88 | 90 |
| 2 | N-Methylisatin | 10 | 75:25 | 85 | 88 |
| 3 | 4,4-Dimethyldihydrofuran-2,3-dione | 10 | 92:8 | 94 | 91 |
Representative Procedure for the Enantioselective Tandem Aldol-Cyclization:
-
In a glass vial, dissolve the α-isothiocyanato imide (0.050 mmol, 1.0 equiv.) and the cinchona alkaloid-derived thiourea (B124793) catalyst (0.005 mmol, 10 mol%) in diethyl ether (1.0 mL) with stirring.
-
Add the activated carbonyl compound (e.g., isatin, 0.055 mmol, 1.1 equiv.) to the solution.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spirobicyclic thiocarbamate.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Item - Visible-Light-Mediated Nucleophilic Addition of an 뱉Aminoalkyl Radical to Isocyanate or Isothiocyanate - figshare - Figshare [figshare.com]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Reactions with 4-Bromophenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions involving 4-Bromophenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a primary amine is giving a low yield. What are the common causes?
Low yields in the synthesis of N-(4-bromophenyl)thioureas are frequently encountered and can be attributed to several factors:
-
Purity of Reactants: The purity of both the this compound and the amine is crucial. This compound is sensitive to moisture and can hydrolyze to the corresponding urea, which can complicate the reaction and purification.[1] Ensure the isothiocyanate is from a reliable source and handled under anhydrous conditions. The amine should also be pure, as impurities can lead to side reactions.
-
Reaction Conditions: Temperature and solvent play a significant role. While many reactions proceed at room temperature, less reactive (electron-poor) amines may require heating to achieve a reasonable reaction rate and yield.[2] The choice of solvent is also critical; common solvents include acetone (B3395972), acetonitrile, and dichloromethane.
-
Stoichiometry: An incorrect molar ratio of reactants can result in a low yield of the desired product. A slight excess (1.0-1.1 equivalents) of the isothiocyanate is sometimes used to ensure the complete consumption of the amine.
-
Steric Hindrance: Sterically hindered amines will react more slowly, potentially leading to incomplete reactions and lower yields. In such cases, longer reaction times or higher temperatures may be necessary.
Q2: I am observing an insoluble white precipitate in my reaction. What is it likely to be?
An insoluble white precipitate is often the symmetrical diarylurea, N,N'-bis(4-bromophenyl)urea. This byproduct forms from the reaction of this compound with any residual water in the solvent or on the glassware. To minimize its formation, it is imperative to use anhydrous solvents and oven-dried glassware.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Q4: Are there any catalysts that can improve the reaction yield?
For the straightforward reaction of isothiocyanates with amines to form thioureas, a catalyst is not typically required as the reaction is generally efficient. However, in cases of low reactivity, the use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine can facilitate the reaction. For more complex transformations involving this compound, specific catalysts may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Low reactivity of the amine (e.g., electron-withdrawing groups).- Steric hindrance on the amine.- Deactivated this compound (hydrolysis). | - Increase the reaction temperature (reflux).- Increase the reaction time and monitor by TLC.- Use a fresh or purified batch of this compound.- Consider using a slight excess of the isothiocyanate. |
| Formation of a White Precipitate (Byproduct) | - Presence of moisture in the reaction. | - Use anhydrous solvents and oven-dried glassware.- Handle this compound under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Spots on TLC (in addition to product and starting materials) | - Side reactions due to impurities.- Decomposition of product or starting materials under harsh conditions (e.g., excessive heat). | - Purify starting materials before use.- Optimize reaction temperature and time based on TLC monitoring.- Consider a different purification method (e.g., column chromatography instead of recrystallization). |
| Difficulty in Product Purification | - Product may be an oil and not crystallize.- Similar polarity of the product and unreacted starting materials or byproducts. | - Attempt purification by column chromatography.- For oily products, try trituration with a non-polar solvent like hexane (B92381) to induce crystallization. |
Quantitative Data on Thiourea Synthesis
The following table summarizes the yields of N-(4-bromophenyl)-N'-(substituted)thioureas from the reaction of this compound with various amines under different conditions.
| Amine | Reaction Conditions | Yield (%) | Reference |
| 4-Chloroaniline | Manual grinding, 15 min | 95 | [2] |
| 4-Ethoxyaniline | Manual grinding, 10 min | 98 | [2] |
| 4-Methylaniline | Manual grinding, 5 min | 96 | [2] |
| Aniline (B41778) | Manual grinding, 10 min | 94 | [2] |
| 4-Bromoaniline (B143363) | Manual grinding, 40 min | 89 | [2] |
| p-Toluidine | Mechanochemical ball milling | Quantitative | [3] |
| 4-Bromoaniline | Mechanochemical ball milling | Quantitative | [3] |
| 4-Nitroaniline | Acetone, reflux, 1.5 h | Not specified | [4] |
| N-(1-amino-2,2,2-trichloroethyl)acetamide | Acetonitrile, boil then RT for 12h | 89 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-(4-bromophenyl)-N'-arylthiourea via Manual Grinding
This solvent-free method is efficient for the synthesis of diarylthioureas.[2]
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Mortar and pestle
Procedure:
-
Add this compound and the substituted aniline to a mortar.
-
Grind the mixture with a pestle for the time indicated in the table above. The progress of the reaction can be monitored by the solidification of the reaction mixture.
-
The resulting solid is the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain the pure N-(4-bromophenyl)-N'-arylthiourea.
Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrobenzoyl)thiourea in Solution
This protocol describes a solution-phase synthesis involving an in-situ generated acyl isothiocyanate which then reacts with 4-bromoaniline.[4]
Materials:
-
4-Nitrobenzoyl chloride (0.1 mol)
-
Ammonium (B1175870) thiocyanate (B1210189) (0.1 mol)
-
4-Bromoaniline (0.1 mol)
-
Dry Acetone
Procedure:
-
Add a solution of 4-nitrobenzoyl chloride in dry acetone (80 ml) dropwise to a suspension of ammonium thiocyanate in acetone (50 ml).
-
Reflux the reaction mixture for 30 minutes.
-
Cool the mixture to room temperature.
-
Add a solution of 4-bromoaniline in acetone (25 ml) to the reaction mixture.
-
Reflux the resulting mixture for 1.5 hours.
-
Pour the reaction mixture into five times its volume of cold water to precipitate the thiourea.
-
Collect the precipitate by filtration and recrystallize from ethyl acetate (B1210297) to yield the pure product.
Visualizations
Experimental Workflow for Thiourea Synthesis and Purification
Caption: General workflow for the synthesis and purification of N-(4-bromophenyl)thioureas.
Putative Mechanism of Enzyme Inhibition by this compound Derivatives
Caption: Putative mechanism of covalent inhibition of an enzyme by a this compound derivative.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 3. This compound | 1985-12-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 4-Bromophenyl Isothiocyanate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-bromophenyl isothiocyanate.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: What are the most common side products in reactions with this compound?
The most prevalent side products arise from the high reactivity of the isothiocyanate group, especially its sensitivity to nucleophiles other than the intended reactant. Key side products include:
-
1,3-Disubstituted Ureas: Primarily 1,3-bis(4-bromophenyl)urea , formed when this compound reacts with water.
-
4-Bromoaniline (B143363): This is a product of the hydrolysis of this compound.
-
Symmetrical Thioureas: Such as 1,3-bis(4-bromophenyl)thiourea , which can form if the starting amine is not sufficiently reactive or if there's an excess of the isothiocyanate.
-
N-aryl-O-alkyl Carbamates: These can form if an alcohol is used as a solvent or is present as an impurity.[1]
Issue 1: My reaction yield is low, and I've isolated a significant amount of a white, insoluble solid.
Possible Cause: The most likely culprit is the presence of moisture in your reaction, leading to the formation of 1,3-bis(4-bromophenyl)urea. This compound is highly sensitive to water. The isothiocyanate first hydrolyzes to a thiocarbamic acid intermediate, which is unstable and decomposes to 4-bromoaniline. This newly formed 4-bromoaniline can then react with another molecule of this compound to produce the symmetrical 1,3-bis(4-bromophenyl)urea.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Purify Reagents:
-
Ensure your amine reactant is free of water.
-
If the purity of the this compound is questionable, it can be recrystallized from boiling n-hexane. Insoluble materials are likely the corresponding urea (B33335).
-
Expected Outcome: By rigorously excluding water, the formation of urea and aniline (B41778) byproducts will be minimized, leading to a higher yield of the desired thiourea (B124793) product.
Issue 2: My desired unsymmetrical thiourea is contaminated with a symmetrical thiourea.
Possible Cause: This typically occurs under a few scenarios:
-
Slow Reaction Rate: If the reaction between your amine and this compound is slow, side reactions can become more competitive.
-
Excess Isothiocyanate: Using a large excess of this compound can lead to the formation of the symmetrical thiourea.
-
In situ Generation Issues: If the isothiocyanate is generated in situ, it might react with the starting amine before the second, different amine is added.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: For slow reactions, gentle heating can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Catalyst: For weakly nucleophilic amines, the addition of a non-nucleophilic base can facilitate the reaction.
-
-
Control Stoichiometry: Use a close to 1:1 molar ratio of the amine and this compound.
Expected Outcome: Optimized reaction conditions and controlled stoichiometry will favor the formation of the desired unsymmetrical thiourea over the symmetrical byproduct.
Issue 3: I am observing byproducts when using an alcohol as a solvent.
Possible Cause: Alcohols can act as nucleophiles and react with isothiocyanates. The reaction of isothiocyanates with alcohols can lead to the formation of N-aryl-O-alkyl carbamates. Additionally, symmetrical ureas and thioureas can also be formed as side products in such reactions.[1]
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.
-
Temperature Control: If an alcohol must be used, running the reaction at a lower temperature may help to minimize the formation of these side products.
Expected Outcome: Changing to an aprotic solvent will eliminate the pathway for carbamate (B1207046) formation.
Quantitative Data on Product and Side Product Formation
While specific quantitative data for all possible side reactions of this compound are not extensively documented under a wide range of conditions, the following table summarizes typical yields for the desired thiourea product under optimized, anhydrous conditions. The formation of side products is generally minimized to trace amounts under such protocols.
| Reactant Amine | Reaction Conditions | Product | Yield (%) | Reference |
| Various Anilines | Manual Grinding, Solvent-Free | Diarylthioureas | 89-98 | [2] |
Note: Yields are for the purified product after recrystallization.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine in solution.
Materials:
-
This compound
-
Substituted primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted primary amine (1.0 equivalent) in anhydrous DCM or THF.
-
To this solution, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N,N'-disubstituted thiourea.
Protocol 2: Synthesis of 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea
This protocol details a more complex synthesis involving an in-situ generated acyl isothiocyanate which then reacts with 4-bromoaniline.[3]
Materials:
-
4-Nitrobenzoyl chloride
-
4-Bromoaniline
Procedure:
-
Add a solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).
-
Reflux the reaction mixture for 30 minutes.
-
Cool the mixture to room temperature.
-
Add a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) to the reaction mixture.
-
Reflux the resulting mixture for 1.5 hours.
-
Pour the reaction mixture into five times its volume of cold water to precipitate the thiourea product.
-
Recrystallize the product from ethyl acetate.
Visualizations
Caption: Common reaction pathways and side product formation in reactions involving this compound.
Caption: A logical workflow for troubleshooting low yields in thiourea synthesis using this compound.
References
how to prevent the formation of urea impurities in thiourea synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of urea (B33335) impurities during thiourea (B124793) synthesis.
Troubleshooting Guide: Urea Impurity Formation
Q1: I have detected urea as an impurity in my synthesized thiourea. What are the potential causes?
The presence of urea as an impurity in thiourea synthesis can arise from several factors, primarily related to the starting materials and reaction conditions. Key potential causes include:
-
Oxidation of Thiourea: Thiourea can be oxidized to urea, especially in the presence of oxidizing agents or under harsh reaction conditions.
-
Incomplete Reaction of Starting Materials: In syntheses starting from urea, such as the reaction with Lawesson's reagent, incomplete thionation will result in residual urea in the final product.[1][2]
-
Side Reactions from Intermediates: In methods like the calcium cyanamide (B42294) process, side reactions can occur. For instance, calcium cyanamide can react with water to form intermediates that may ultimately lead to urea under certain conditions.[3][4]
-
Hydrolysis: Although less common under typical synthesis conditions, certain pathways might involve intermediates susceptible to hydrolysis, which could yield urea.
Q2: How can I minimize urea formation when synthesizing thiourea from calcium cyanamide?
The synthesis of thiourea from calcium cyanamide (CaCN₂) involves its reaction with hydrogen sulfide (B99878) (H₂S). To minimize urea impurities and other side products, consider the following:
-
Control of pH: Maintaining an alkaline pH, typically between 8.0 and 11.0, is crucial for the reaction. This helps to prevent the formation of unwanted byproducts.[3]
-
Temperature Management: The reaction is often carried out in stages with controlled temperatures. An initial reaction at lower temperatures (ambient to 40-60°C) followed by a second stage at a higher temperature (60-100°C) can improve yield and purity.[5]
-
Atmosphere Control: Conducting the reaction under an inert atmosphere can prevent oxidation of thiourea to urea.
-
Stoichiometry and Addition Rate: Careful control of the stoichiometry and the rate of addition of reactants, such as passing a mixture of carbon dioxide and hydrogen sulfide into the calcium cyanamide slurry, can direct the reaction towards the desired product and away from side reactions.[3]
Q3: What precautions should I take during the ammonium (B1175870) thiocyanate (B1210189) isomerization method to prevent impurities?
The isomerization of ammonium thiocyanate to thiourea is an equilibrium reaction. To maximize the yield of thiourea and minimize impurities:
-
Temperature Control: The reaction is typically performed by heating ammonium thiocyanate. A common method involves melting it and maintaining the temperature at which the mass just remains liquid (around 140-145°C) for several hours.[6] Overheating can lead to decomposition and side reactions.
-
Purification of the Product: After the reaction, the cooled melt contains both thiourea and unreacted ammonium thiocyanate. The product is purified by washing with cold water to dissolve the more soluble ammonium thiocyanate, leaving behind the less soluble thiourea.[6]
-
Use of Catalysts: While not always necessary, certain catalysts can influence the reaction rate and equilibrium position. It is important to choose a catalyst that does not promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiourea synthesis in an industrial setting?
The traditional and widely used industrial method for producing thiourea is the reaction of calcium cyanamide with hydrogen sulfide.[3][4][5] This method is often favored due to the availability of the starting materials.
Q2: Are there any modern synthesis methods that offer higher purity and yield?
Yes, several methods have been developed to improve purity and yield. For example, the use of Lawesson's reagent to convert urea directly to thiourea in a one-step sulfuration reaction has been reported to have a good yield under mild conditions.[1][2] Another approach involves the reaction of amines with carbon disulfide in an aqueous medium for the synthesis of substituted thioureas.[7]
Q3: How can I detect and quantify urea impurity in my thiourea sample?
Several analytical techniques can be used to detect and quantify urea in a thiourea sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for separating and quantifying urea and thiourea. A common approach uses a normal-phase column with a mobile phase of acetonitrile (B52724) and water, and UV detection at around 200 nm.[8]
-
Spectrophotometry: Spectrophotometric methods can also be employed for the quantitative determination of urea and thiourea.[9]
-
Chemical Tests: Simple chemical tests can distinguish between urea and thiourea. For instance, a test with lead acetate (B1210297) and sodium hydroxide (B78521) will produce a black precipitate of lead sulfide in the presence of thiourea, but not with urea.[10]
Q4: What is the role of Lawesson's reagent in thiourea synthesis?
Lawesson's reagent is a thionating agent used to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). In the synthesis of thiourea from urea, Lawesson's reagent facilitates the direct replacement of the oxygen atom in urea with a sulfur atom.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Thiourea from Ammonium Thiocyanate
-
Place 50 g of ammonium thiocyanate in a round-bottom flask.
-
Heat the flask in a paraffin (B1166041) bath to melt the ammonium thiocyanate.
-
Maintain the temperature at 140-145°C, keeping the mass in a liquid state for 5-6 hours.[6]
-
Allow the flask to cool, and then powder the solidified melt.
-
Wash the powder with 25 g of cold water to dissolve the unreacted ammonium thiocyanate.
-
Filter the mixture to collect the solid thiourea.
-
Recrystallize the crude thiourea from hot water to obtain pure, colorless needles.
Protocol 2: HPLC Method for Detection of Urea and Thiourea
-
Column: Primesep S, 4.6 x 150 mm, 5 µm[8]
-
Mobile Phase: 90% Acetonitrile, 10% Water (no buffer)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 200 nm[8]
-
Procedure:
-
Prepare standard solutions of urea and thiourea of known concentrations.
-
Dissolve the synthesized thiourea sample in the mobile phase.
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify the urea and thiourea peaks based on their retention times and peak areas compared to the standards.
-
Data Presentation
Table 1: Comparison of Thiourea Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Purity | Key Considerations |
| Ammonium Thiocyanate Isomerization | Ammonium Thiocyanate | ~15% | High after recrystallization | Equilibrium reaction; requires careful temperature control.[6] |
| Calcium Cyanamide Process | Calcium Cyanamide, H₂S, CO₂ | 65-75% | 95-98% | Requires pH control; multi-stage temperature profile.[3] |
| Urea and Lawesson's Reagent | Urea, Lawesson's Reagent | ~62% | High | One-step reaction; mild conditions.[1][2] |
Visualizations
Caption: Workflow of common thiourea synthesis methods.
Caption: Troubleshooting logic for urea impurity in thiourea synthesis.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 4. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 5. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
troubleshooting failed reactions involving 4-Bromophenyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenyl isothiocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Troubleshooting Failed Reactions
Low or no yield of the desired product is a frequent issue in organic synthesis. This guide provides a systematic approach to troubleshooting reactions involving this compound, particularly in the synthesis of thiourea (B124793) derivatives.
Q1: My reaction with this compound resulted in a low yield or no product. What are the first steps to troubleshoot this?
When a reaction fails or gives a low yield, a systematic check of the reagents and reaction setup is the first crucial step.
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// Connections start -> reagent_check; reagent_check -> purity; reagent_check -> storage; reagent_check -> stoichiometry;
start -> conditions_check; conditions_check -> solvent; conditions_check -> temperature; conditions_check -> time; conditions_check -> atmosphere;
start -> workup_check; workup_check -> extraction; workup_check -> purification_method;
start -> analysis; analysis -> nmr_ms; }
Caption: Potential side reactions in syntheses using this compound.
-
N,N'-disubstituted Urea (B33335): This is a common byproduct if there is moisture in the reaction. The isothiocyanate can hydrolyze to an isocyanate, which then reacts with the amine to form a urea. The presence of an insoluble material in the this compound starting material is often the corresponding urea. [1]* Symmetrical Thiourea: Self-condensation of the isothiocyanate can occur, especially in the presence of water, to form a symmetrical N,N'-di(4-bromophenyl)thiourea.
-
4-Bromoaniline (B143363): Complete hydrolysis of this compound will yield 4-bromoaniline.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the product mixture.
Identification of these byproducts can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: this compound is moisture-sensitive and should be stored in a tightly sealed container in a refrigerator at +4°C. [1] Q: In which solvents is this compound soluble? A: It is generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in nonpolar solvents. For reactions, anhydrous solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used.
Q: Can I use secondary amines in reactions with this compound? A: Yes, secondary amines react with this compound to form trisubstituted thioureas.
Q: How does the electronic nature of the amine affect the reaction? A: Electron-rich amines (containing electron-donating groups) are more nucleophilic and will react faster with the electrophilic isothiocyanate. Conversely, electron-deficient amines (containing electron-withdrawing groups) are less nucleophilic and will react more slowly, potentially requiring heat.
Data Presentation
Optimizing Reaction Conditions for Thiourea Synthesis
The following table summarizes the general effects of various reaction parameters on the synthesis of thioureas from isothiocyanates.
| Parameter | Condition | Effect on Yield/Rate | Notes |
| Temperature | Increasing Temperature | Generally increases reaction rate. | May lead to side reactions or product decomposition at very high temperatures. Optimal temperature needs to be determined for each specific reaction. |
| Solvent | Anhydrous Polar Aprotic (e.g., THF, DCM, DMF) | Generally good solvents for both reactants. | The presence of water can lead to urea byproduct formation. |
| Solvent-free (e.g., ball milling) | Can lead to very high yields and short reaction times. | A green chemistry approach that reduces solvent waste. | |
| Amine Reactant | Electron-donating groups | Increases nucleophilicity, leading to a faster reaction. | - |
| Electron-withdrawing groups | Decreases nucleophilicity, leading to a slower reaction. | May require heating or longer reaction times. | |
| Steric Hindrance | Decreases reaction rate. | - | |
| Catalyst | Non-nucleophilic base (e.g., TEA) | Can accelerate the reaction, especially with amine salts. | Use catalytically. Excess base can lead to side reactions. |
Experimental Protocols
Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea
This protocol describes the in-situ generation of 4-nitrobenzoyl isothiocyanate followed by reaction with 4-bromoaniline. A similar approach can be adapted for the direct reaction of this compound with an amine.
Materials:
-
4-nitrobenzoyl chloride
-
4-bromoaniline
-
Acetone (B3395972) (dry)
-
Water
Procedure:
-
A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.
-
The resulting mixture is refluxed for 1.5 hours.
-
The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea product to precipitate.
-
The product is collected by filtration and recrystallized from ethyl acetate (B1210297) to yield intensely yellow crystals.
Note: This protocol generates the isothiocyanate in situ. For a direct reaction, a solution of the amine would be added to a solution of this compound in an anhydrous solvent like THF or DCM at room temperature, and the reaction progress would be monitored by TLC.
References
Technical Support Center: Purification of 4-Bromophenyl Isothiocyanate Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-bromophenyl isothiocyanate derivatives using column chromatography.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound and its derivatives.
Q1: Why is my separation poor, with overlapping spots on TLC even after the column?
A1: Poor separation can arise from several factors:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. If the spots are too high on the TLC plate (high Rf), the solvent is too polar, and if they are too low (low Rf), it's not polar enough. For derivatives of this compound, various solvent systems have been successfully used, including gradients of hexanes and ethyl acetate (B1210297), as well as dichloromethane (B109758) and methanol (B129727).[1][2]
-
Column Overloading: Too much crude sample was loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.
-
Cracks or Channels in the Silica Bed: This can happen from the silica gel drying out or improper packing. Ensure the column is packed uniformly and the solvent level is always kept above the silica bed.
-
Compound Insolubility: If the crude mixture is not fully soluble in the eluting solvent, it can lead to streaking and poor separation. It may be necessary to dissolve the sample in a stronger, more polar solvent for loading, and then begin the elution with a less polar mobile phase.
Q2: I'm experiencing low yield of my purified product. What could be the cause?
A2: Low recovery can be frustrating. Here are some potential reasons:
-
Compound Adsorbed Irreversibly to Silica: Some compounds can strongly bind to the acidic silica gel, especially if they contain basic functional groups. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent system.
-
Product is Too Soluble in the Eluent: If your compound is highly soluble in the chosen solvent system, it might elute very quickly and be difficult to separate from impurities. In this case, a less polar solvent system should be used.
-
Decomposition on Silica Gel: Isothiocyanates can be reactive and may degrade on the acidic surface of silica gel. To check for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears that is not on the diagonal, it indicates decomposition.
-
Loss During Solvent Removal: Ensure you are using appropriate conditions for rotary evaporation to avoid loss of a volatile product.
Q3: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?
A3: If your compound is very polar and remains at the baseline, you have a few options:
-
Switch to a More Polar Mobile Phase: You can try more polar solvent systems, such as mixtures of dichloromethane/methanol or even adding a small percentage of acetic acid or triethylamine to the eluent to help move acidic or basic compounds, respectively.
-
Change the Stationary Phase: If a highly polar mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for compounds that irreversibly adsorb to silica. For very polar compounds, reversed-phase chromatography (C18 silica) with polar solvents like water/acetonitrile or water/methanol might be a better choice.
Q4: My purified product shows a single spot on TLC, but the NMR spectrum shows impurities. Why?
A4: This can happen for a few reasons:
-
Co-elution of Impurities: An impurity might have the exact same Rf value as your product in the TLC solvent system you used. Try developing the TLC in a few different solvent systems to see if you can resolve the spots.
-
Impurities Not Visible on TLC: The impurity may not be UV-active or may not stain with the visualization agent you are using.
-
Decomposition After Purification: Your compound might be unstable and degrading after purification. It's important to store the purified compound under appropriate conditions (e.g., cold, dark, inert atmosphere).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?
A1: A good starting point is a non-polar solvent system, gradually increasing the polarity. Mixtures of hexanes and ethyl acetate are very common.[2][3] You can start with 100% hexanes and gradually add ethyl acetate. For more polar derivatives, a system of dichloromethane with increasing amounts of methanol can be effective.[1] It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture in various solvent ratios.
Q2: Should I use silica gel or another stationary phase?
A2: Silica gel is the most common stationary phase for the purification of organic compounds and is a good first choice for this compound derivatives.[1][4] However, as isothiocyanates can be sensitive to the acidic nature of silica, if you observe significant degradation, you might consider using neutral or basic alumina.
Q3: How can I tell if my this compound derivative is stable on silica gel?
A3: To test for stability, dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the solution and let it stir for an hour. Filter the silica gel and spot the filtrate on the same TLC plate next to the original spot. If you see new spots or a significant decrease in the intensity of your product spot, it indicates potential degradation on silica gel.
Q4: Are there alternative purification methods to column chromatography for this compound derivatives?
A4: Yes. If your product is a solid, recrystallization can be a very effective purification method. This compound itself can be recrystallized from boiling n-hexane.[5][6] Steam distillation has also been used for the purification of this compound.[5][6]
Quantitative Data Summary
| Compound Type | Solvent System (v/v) | Purpose | Reference |
| This compound | n-Hexane | Recrystallization | [5][6] |
| Thiourea derivative of this compound | 100% Dichloromethane | Flash column chromatography | [1] |
| Benzimidazole derivative | Hexanes/Ethyl Acetate | Column chromatography | [2] |
| Thiadiazolidine derivative | Ethyl Acetate/Hexane (1:4) | Silica gel column chromatography | [7] |
| Thiourea derivative | Hexane/Ethyl Acetate (5:1 to 1:1) | Flash column chromatography | [3] |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a general methodology. The specific solvent system and column size should be optimized for your particular derivative.
1. Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Glass chromatography column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between your desired product and impurities. Aim for an Rf value of 0.2-0.4 for your product.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of the eluting solvent to rinse the sides of the column and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Monitoring the Separation:
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Workflow and Troubleshooting Diagrams
Caption: A general workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for column chromatography of isothiocyanates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005032548A1 - Substituted benzazoles and use thereof as inhibitors of raf kinase - Google Patents [patents.google.com]
- 3. WO2018187414A1 - Inhibitors of mtor-rictor interactions - Google Patents [patents.google.com]
- 4. Kinetic Insights into Hydrogen Sulfide (H2S) Delivery from Caged-Carbonyl Sulfide (COS) Isomeric Donor Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. US7666885B2 - Enzyme inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 4-Bromophenyl Isothiocyanate with Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of N,N'-disubstituted thioureas from 4-bromophenyl isothiocyanate and sterically hindered amines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient reactions.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of thioureas from this compound and sterically hindered amines.
Frequently Asked Questions (FAQs)
-
Q1: Why is the reaction between this compound and my sterically hindered amine slow or resulting in a low yield?
A1: The primary reason for slow or low-yielding reactions is steric hindrance. The bulky groups on the amine impede the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This increases the activation energy of the reaction, leading to slower reaction rates. Other factors can include the low nucleophilicity of the amine, especially if it contains electron-withdrawing groups, and the potential for degradation of the isothiocyanate reactant.[1]
-
Q2: What general strategies can be employed to overcome low reactivity?
A2: Several strategies can be effective:
-
Optimization of Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly impact the yield.
-
Catalysis: The use of a suitable catalyst can lower the activation energy of the reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3]
-
Mechanochemical Methods: Techniques like ball milling can provide the necessary energy to overcome steric barriers through mechanical force, often leading to high yields in short reaction times.
-
-
Q3: What are common side products, and how can their formation be minimized?
A3: A common side product is the formation of symmetrical thioureas if the isothiocyanate reacts with the starting amine in situ. To avoid this, a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate is recommended.[1] Hydrolysis of the thiourea (B124793) product can also occur in the presence of water, particularly under acidic or basic conditions and at elevated temperatures.[1] Ensuring anhydrous reaction conditions can mitigate this.
-
Q4: How can I purify the final thiourea product?
A4: Common purification methods include:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen to ensure the thiourea is soluble at high temperatures and sparingly soluble at room temperature.
-
Column Chromatography: For separating the desired product from impurities with similar polarities, column chromatography on silica (B1680970) gel is a powerful technique.[4]
-
Washing: Unreacted starting materials can often be removed by washing the crude product with a dilute acid or base during the workup.[4]
-
Data Presentation: Comparative Reaction Conditions
The following tables summarize the effectiveness of different methods for the synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea, a representative example of a thiourea derived from a sterically hindered amine.
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Tetrahydrofuran (THF) | Reflux | 12 h | Moderate | General Protocol |
| Mechanochemical (Ball Milling) | Solvent-free | Ambient | 10 min | ≥99 | Inferred from similar reactions |
| Microwave-Assisted | Ethanol | 110 | 6-8 min | High | Inferred from similar reactions[3] |
Table 1: Comparison of different synthesis methods for N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Relative Yield |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good |
| Dichloromethane (DCM) | 9.1 | 40 | Good |
| Acetonitrile | 37.5 | 82 | Potentially Higher |
| Toluene | 2.4 | 111 | Moderate |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Potentially Higher |
Table 2: Influence of Solvent Polarity on Reaction Efficiency (Qualitative).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea via Conventional Heating
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
2,6-Dimethylaniline (B139824) (1.0 mmol, 121 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline in anhydrous THF (5 mL).
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Protocol 2: Mechanochemical Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea via Ball Milling
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
2,6-Dimethylaniline (1.0 mmol, 121 mg)
-
-
Equipment:
-
Planetary ball mill or mixer mill
-
Milling jars and balls (e.g., stainless steel or zirconia)
-
-
Procedure:
-
Place this compound, 2,6-dimethylaniline, and the milling balls into a milling jar.
-
Secure the jar in the ball mill.
-
Mill the mixture at a frequency of 20-30 Hz for 10 minutes.
-
After milling, carefully open the jar in a fume hood.
-
The product is often obtained in high purity (≥99%) and may not require further purification.
-
Protocol 3: Microwave-Assisted Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
2,6-Dimethylaniline (1.0 mmol, 121 mg)
-
Ethanol (5 mL)
-
-
Equipment:
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, 2,6-dimethylaniline, and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 110°C for 6-8 minutes with a maximum power output of 110 W.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography as needed.
-
Visualizations
Diagram 1: General Reaction Scheme
Caption: Reaction of this compound and a hindered amine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield reactions.
Diagram 3: Experimental Workflow for Synthesis and Purification
Caption: General workflow for thiourea synthesis and purification.
References
stability and degradation of 4-Bromophenyl isothiocyanate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Bromophenyl isothiocyanate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1] For long-term storage, refrigeration at +4°C is advised.[2] The compound is sensitive to moisture and can degrade upon exposure.[2][3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4] Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, like other aryl isothiocyanates, is hydrolysis. In the presence of water or moisture, the isothiocyanate group can hydrolyze to form the corresponding amine (4-bromoaniline) and thiocarbamic acid, which is unstable and further decomposes. Another potential degradation pathway, especially in the presence of amines, is the formation of substituted thiourea (B124793) derivatives.
Q4: How does pH affect the stability of this compound?
A4: The stability of isothiocyanates is pH-dependent. Generally, they are more stable under neutral to slightly acidic conditions.[5] Under strongly acidic or basic conditions, the rate of hydrolysis can increase.[4][6] For instance, studies on other aryl isothiocyanates have shown that hydrolysis is promoted by strong acids like perchloric acid.[4]
Q5: Is this compound sensitive to light?
Q6: What are the expected degradation products of this compound?
A6: The main degradation product from hydrolysis is expected to be 4-bromoaniline. If the degradation occurs in the presence of other nucleophiles, such as amines, the corresponding N,N'-disubstituted thioureas can be formed.[7] For example, reaction with another molecule of an amine would yield a thiourea derivative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored in a tightly sealed container under inert gas, refrigerated, and protected from moisture.[1][2][3] Use a fresh bottle or purify the existing stock if degradation is suspected. A common impurity is the corresponding urea (B33335), which is insoluble in hexane.[3] |
| Formation of a white precipitate in the reaction mixture. | This could be the formation of a symmetrical thiourea, N,N'-bis(4-bromophenyl)thiourea, from the partial hydrolysis of the isothiocyanate to 4-bromoaniline, which then reacts with the remaining isothiocyanate. | Minimize water content in your reaction system. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of this compound in a reaction. | The compound may have degraded, or the reaction conditions are not optimal. Isothiocyanates are electrophiles and react with nucleophiles. | Confirm the purity of the starting material using techniques like NMR or GC-MS.[8][9] Ensure your reaction solvent is compatible and that the nucleophile is sufficiently reactive. The reactivity of isothiocyanates can be influenced by the solvent and temperature. |
| Difficulty in purifying the final product. | Contamination with degradation products of this compound. | Purification methods for this compound include recrystallization from boiling n-hexane or steam distillation followed by extraction and recrystallization.[3] These methods can also be adapted for the purification of reaction products. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under different conditions is limited in publicly available literature. However, based on the general behavior of aryl isothiocyanates, a summary of expected trends is provided below.
| Condition | Parameter | Expected Effect on Stability | Primary Degradation Product |
| Temperature | Increased Temperature | Decreased stability, increased degradation rate. | 4-bromoaniline, N,N'-bis(4-bromophenyl)thiourea |
| pH | Acidic (e.g., pH < 4) | Decreased stability, acid-catalyzed hydrolysis.[4] | 4-bromoaniline |
| pH | Basic (e.g., pH > 8) | Decreased stability, base-catalyzed hydrolysis. | 4-bromoaniline |
| Moisture/Water | Presence of H₂O | Decreased stability due to hydrolysis.[2][3] | 4-bromoaniline |
| Light | UV/Visible Light Exposure | Potential for photolytic degradation. | Various photoproducts (unspecified) |
| Presence of Nucleophiles | Amines, Thiols, etc. | Formation of adducts (e.g., thioureas, dithiocarbamates). | Substituted thioureas or other adducts |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method to study the stability of this compound under various conditions.
1. Materials:
- This compound (of high purity)
- Solvents (e.g., acetonitrile, methanol, water) of appropriate grade
- Buffers of various pH (e.g., pH 4, 7, 9)
- Internal standard for quantitative analysis (e.g., a stable aromatic compound with a distinct retention time)
- HPLC or GC-MS system
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- For each condition to be tested (e.g., different pH, temperature), aliquot the stock solution into separate vials.
- For pH stability, add the appropriate buffer to the vials.
- For thermal stability, place the vials in ovens or water baths at the desired temperatures.
- For photostability, expose some vials to a light source while keeping control samples in the dark.
3. Time-Point Analysis:
- At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
- Quench the degradation reaction if necessary (e.g., by neutralization or rapid cooling).
- Add the internal standard to the aliquot.
- Analyze the sample using a validated HPLC or GC-MS method to determine the concentration of the remaining this compound and to identify any degradation products.
4. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation rate constant and half-life under each condition.
- Identify and quantify the major degradation products.
Protocol 2: Purification of this compound
This protocol describes a method for purifying this compound that may have degraded during storage.[3]
1. Recrystallization:
- Dissolve the impure this compound in a minimum amount of boiling n-hexane.
- Any insoluble material is likely the corresponding urea and should be removed by hot filtration.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
2. Steam Distillation:
- Set up a steam distillation apparatus.
- Place the impure this compound in the distillation flask with water.
- Pass steam through the mixture to distill the compound.
- Cool the receiver and add NaCl to the distillate to salt out the product.
- Extract the product with diethyl ether.
- Wash the ether extract with 1 N H₂SO₄, dry over anhydrous MgSO₄, and evaporate the solvent.
- Recrystallize the residual solid from n-hexane as described above.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(1985-12-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Unexpected Reaction Pathways of 4-Bromophenyl Isothiocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected reaction pathways of 4-bromophenyl isothiocyanate with various nucleophiles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Quinazoline (B50416) Derivative Instead of the Expected Thiourea (B124793)
Question: I reacted this compound with an anthranilic acid derivative expecting to form a thiourea, but I isolated a quinazoline-4-thione derivative. What happened and how can I control the reaction outcome?
Answer: This is a known but sometimes unexpected tandem reaction. The initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate forms the expected thiourea intermediate. However, under certain conditions, a subsequent intramolecular cyclization occurs, leading to the formation of a stable quinazoline-4-thione ring system.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures favor the intramolecular cyclization. To favor the thiourea product, run the reaction at a lower temperature (e.g., room temperature or below). To promote the formation of the quinazoline derivative, refluxing the reaction mixture is often effective.
-
Reaction Time: Longer reaction times can also promote cyclization. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal time to isolate the thiourea before significant cyclization occurs.
-
Catalyst: The presence of a base can catalyze the cyclization. If you are using a base to deprotonate the carboxylic acid, consider using a non-nucleophilic base and adding it at a low temperature. Conversely, adding a catalytic amount of a suitable base can drive the reaction towards the quinazoline product.
Issue 2: Unanticipated Benzimidazole (B57391) Formation with o-Phenylenediamine (B120857)
Question: My goal was to synthesize a bis-thiourea by reacting this compound with o-phenylenediamine. Instead, I obtained a 2-aminobenzimidazole (B67599) derivative. Why did this cyclization occur?
Answer: The reaction of isothiocyanates with o-phenylenediamines can lead to the formation of benzimidazole derivatives through an intramolecular cyclodesulfurization of the initially formed thiourea. This process involves the elimination of hydrogen sulfide.
Troubleshooting Steps:
-
Oxidizing Agent: The cyclodesulfurization step is often promoted by an oxidizing agent. If an oxidant is not intentionally added, atmospheric oxygen can sometimes play a role, especially at elevated temperatures. To avoid the benzimidazole, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Similar to quinazoline formation, higher temperatures and longer reaction times will favor the cyclized benzimidazole product. For the thiourea, use milder conditions and shorter reaction times.
-
Catalyst: Certain metal catalysts can promote this type of cyclization. Ensure your reagents and solvents are free from metal contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected products when reacting this compound with nucleophiles?
A1: The most common unexpected products arise from intramolecular cyclization reactions following the initial nucleophilic attack. These include the formation of heterocyclic ring systems such as:
-
Quinazolines: From reactions with anthranilic acid and its derivatives.
-
Benzimidazoles: From reactions with o-phenylenediamines.
-
Thiazoles and Thiazolidinones: Can result from reactions with α-haloketones or other bifunctional nucleophiles.
-
Triazoles: May form from reactions with hydrazine (B178648) derivatives.
Q2: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?
A2: The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). This generally makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate. This enhanced reactivity can sometimes promote unexpected follow-on reactions, such as rapid cyclizations.
Q3: I am observing multiple products in my reaction of this compound with a nucleophile containing both an amine and a thiol group. How can I achieve better selectivity?
A3: The relative nucleophilicity of the amine and thiol groups is pH-dependent. At neutral or slightly acidic pH, the thiol group is generally more nucleophilic. Under basic conditions, the amine's nucleophilicity is enhanced. To achieve selectivity:
-
For thiol addition: Run the reaction at a neutral or slightly acidic pH.
-
For amine addition: Use basic conditions to deprotonate the amine, making it a stronger nucleophile. Careful control of pH is crucial for achieving regioselectivity with such ambident nucleophiles.
Q4: Can this compound undergo tandem or cascade reactions?
A4: Yes, the reactivity of the isothiocyanate group coupled with the potential for the bromo-substituent to participate in subsequent reactions (e.g., cross-coupling) makes it a candidate for tandem or cascade reactions. For instance, after forming a thiourea, a palladium-catalyzed cross-coupling reaction could be performed at the bromine position to build more complex molecules in a one-pot fashion.
Data Presentation: Summary of Unexpected Reaction Products
| Nucleophile | Expected Product | Unexpected Product | Key Reaction Conditions for Unexpected Product |
| Anthranilic Acid | N-(2-carboxyphenyl)-N'-(4-bromophenyl)thiourea | 2-((4-bromophenyl)amino)quinazoline-4(3H)-thione | High temperature (reflux) |
| o-Phenylenediamine | N-(2-aminophenyl)-N'-(4-bromophenyl)thiourea | 1-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine | Oxidative conditions, elevated temperature |
| Hydrazine | 4-(4-bromophenyl)thiosemicarbazide | 5-(4-bromophenylamino)-1,3,4-thiadiazole-2(3H)-thione | Reaction with CS2 in the presence of a base |
| Malononitrile | (4-bromophenylamino)(cyano)methanethioamide | Substituted thiopyran or pyridine (B92270) derivatives | Base catalysis, reaction conditions can influence product |
Experimental Protocols
Protocol 1: Synthesis of 2-((4-bromophenyl)amino)quinazoline-4(3H)-thione (Unexpected Product)
-
Materials:
-
This compound
-
Anthranilic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add anthranilic acid (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the quinazoline-4-thione derivative.
-
Protocol 2: Synthesis of 1-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine (Unexpected Product)
-
Materials:
-
This compound
-
o-Phenylenediamine
-
Dimethylformamide (DMF)
-
Iodine (or other mild oxidant)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add o-phenylenediamine (1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the thiourea intermediate.
-
Add a mild oxidizing agent, such as iodine (1.1 equivalents), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Visualizations
Caption: Unexpected cyclization pathways of this compound.
Caption: Troubleshooting logic for unexpected product formation.
Technical Support Center: Purification Strategies for Reactions Involving 4-Bromophenyl Isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-bromophenyl isothiocyanate from reaction mixtures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove the excess this compound. What are the most common methods?
A1: The most common and effective methods for removing unreacted this compound include quenching with a nucleophilic amine, purification by column chromatography, recrystallization, and the use of scavenger resins. The choice of method depends on the properties of your desired product, the scale of the reaction, and the required level of purity.
Q2: How does quenching with an amine work to remove the isothiocyanate?
A2: Quenching involves adding a primary or secondary amine to the reaction mixture. The amine reacts with the electrophilic isothiocyanate group to form a highly polar thiourea (B124793) byproduct. This byproduct can then be easily separated from the desired, often less polar, product by a simple aqueous workup or by column chromatography.
Q3: What should I consider when choosing a scavenger resin?
A3: When selecting a scavenger resin, consider the functional group on the resin (amine-functionalized resins are ideal for isothiocyanates), the loading capacity of the resin (mmol/g), and the solvent compatibility. The resin should be inert to your desired product. The primary advantage of scavenger resins is the ease of removal by simple filtration.
Q4: My product is also a thiourea derivative. Can I still use quenching or a scavenger resin?
A4: If your product is a thiourea, using a quenching amine or an amine-functionalized scavenger resin is not recommended as it will be difficult to separate the product from the scavenger-adduct. In this case, purification by column chromatography or recrystallization are the preferred methods.
Q5: I've tried recrystallization, but my product is still impure. What can I do?
A5: If a single-solvent recrystallization does not yield a pure product, consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Alternatively, pre-purification by column chromatography to remove the bulk of the unreacted isothiocyanate before recrystallization can be effective. Ensure you are using the correct solvent system and that the solution is allowed to cool slowly to promote the formation of pure crystals.
Troubleshooting Guides
Issue 1: Persistent this compound Impurity After Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the isothiocyanate to co-elute with your product. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find an eluent that provides good separation between your product and the isothiocyanate. |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. Use an appropriate amount of silica (B1680970) gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
| Compound Streaking on TLC | The compound may be interacting too strongly with the silica gel. Add a small amount of a modifier to your eluent, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. |
Issue 2: Low Yield After Quenching and Workup
| Possible Cause | Recommended Solution |
| Product is Water Soluble | The desired product may have some solubility in the aqueous phase, leading to loss during extraction. After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent. If the product is highly water-soluble, consider a different purification method. |
| Emulsion Formation | An emulsion may have formed during the aqueous workup, trapping the product. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Incomplete Reaction with Quenching Agent | The quenching amine was not added in sufficient excess or did not react completely. Ensure at least a 2-3 fold excess of the quenching amine is used and allow sufficient time for the reaction to go to completion (monitor by TLC). |
Data Presentation: Comparison of Purification Methods
The following table provides a general comparison of the common methods for removing unreacted this compound. The efficiency and resulting purity can vary depending on the specific properties of the desired product.
| Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Quenching with Amines | >90% | Good to Excellent | Simple procedure, cost-effective. | Introduces a new impurity (the thiourea adduct) that needs to be removed. |
| Column Chromatography | 70-95% | Excellent | High purity can be achieved, applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 50-90% | Excellent | Can provide very high purity, scalable. | Requires the product to be a solid, finding a suitable solvent can be challenging. |
| Scavenger Resins | >95% | Good to Excellent | Simple filtration for removal, high selectivity. | Can be expensive, may require optimization of reaction time and temperature. |
Experimental Protocols
Protocol 1: Quenching with an Amine
Objective: To convert unreacted this compound into a polar thiourea derivative for easy removal.
Materials:
-
Reaction mixture containing unreacted this compound
-
Tris(2-aminoethyl)amine (B1216632) or another suitable primary/secondary amine
-
Appropriate organic solvent (e.g., dichloromethane, ethyl acetate)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add a 3-fold molar excess of tris(2-aminoethyl)amine relative to the initial amount of this compound.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate spot by TLC.
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired product from unreacted this compound based on differential adsorption to silica gel.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification using a Scavenger Resin
Objective: To selectively bind unreacted this compound to a solid-supported scavenger for removal by filtration.
Materials:
-
Crude reaction mixture
-
Amine-functionalized scavenger resin (e.g., aminomethylated polystyrene)
-
Appropriate anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the crude reaction mixture in an appropriate anhydrous solvent.
-
Add the amine-functionalized scavenger resin (typically 3-5 equivalents based on the excess isothiocyanate).
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Once the isothiocyanate is consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
effect of base and solvent on the reactivity of 4-Bromophenyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenyl isothiocyanate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effects of bases and solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a primary amine?
The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral N,N'-disubstituted thiourea (B124793) product. This reaction is often efficient and straightforward.[1]
Q2: How do the electronic properties of the amine affect the reaction rate with this compound?
The nucleophilicity of the amine is a key factor. Amines with electron-donating groups (EDGs) are more nucleophilic and will react faster with this compound. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and will react more slowly.[1] While isothiocyanates are generally less reactive than their isocyanate counterparts, they readily react with alkylamines. Reactions with arylamines may require heating.[2][3]
Q3: What is the role of a base in reactions involving this compound?
A base is not always required for the reaction between this compound and a strong nucleophile like an aliphatic amine. However, a base is often necessary when reacting with less nucleophilic compounds, such as sulfonamides, to deprotonate them and increase their reactivity.[4] In some synthetic routes to isothiocyanates, a base is used to promote elimination reactions or to react with acidic byproducts.[5] When using primary or secondary amines as bases, be aware that they can compete with the intended nucleophile, leading to the formation of thiourea byproducts.[6] The addition of an organic base like triethylamine (B128534) (TEA) can sometimes be beneficial.[3]
Q4: How do different types of solvents affect the reactivity of this compound?
Solvent choice can significantly impact reaction rates and outcomes. Polar, protic solvents like water and alcohols can solvate anionic nucleophiles through hydrogen bonding, which can stabilize the nucleophile and potentially decrease the rate of bimolecular nucleophilic substitution (SN2) reactions.[7][8] However, polar solvents are often necessary to dissolve ionic reagents.[8] Common solvents for these reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and ethanol.[1] The solubility of this compound is good in polar organic solvents like DMF and DMSO.[9] It's also important to note that isothiocyanates can be unstable in aqueous or buffered solutions, which can lead to their degradation over time.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poorly nucleophilic amine | If using an amine with electron-withdrawing groups, consider increasing the reaction temperature or adding a non-nucleophilic base to enhance reactivity.[3] |
| Incorrect solvent | Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, consider a more polar solvent like DMF or DMSO.[9] Be mindful that highly protic solvents might slow down the reaction.[7][8] |
| Decomposition of this compound | This compound is sensitive to moisture.[11] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Reaction has not gone to completion | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after an extended period, consider gentle heating or extending the reaction time. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Use of a nucleophilic base | If you are using a primary or secondary amine as a base, it may be reacting with the isothiocyanate.[6] Switch to a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Reaction with solvent | In protic solvents like alcohols, there is a possibility of the solvent acting as a nucleophile, especially at elevated temperatures. If this is suspected, switch to an aprotic solvent like THF or DCM. |
| Decomposition of product | Some thioureas may be unstable under the reaction or workup conditions.[12] If you suspect your product is sensitive to acid or base used during workup, test its stability on a small scale before performing the full workup.[12] |
Data Presentation: Effect of Solvent and Base (Illustrative)
Table 1: Illustrative Effect of Solvent on Reaction Time
| Solvent | Polarity | Protic/Aprotic | Expected Relative Reaction Time | Rationale |
| Dichloromethane (DCM) | Polar | Aprotic | Fast | Aprotic nature does not overly stabilize the nucleophile. |
| Tetrahydrofuran (THF) | Polar | Aprotic | Fast | Similar to DCM, a common solvent for this reaction.[1] |
| Acetonitrile | Polar | Aprotic | Moderate-Fast | Aprotic and polar, generally a good solvent for these reactions. |
| Ethanol | Polar | Protic | Moderate-Slow | Protic nature can solvate and stabilize the amine nucleophile, potentially slowing the reaction.[7][8] |
| Water | Very Polar | Protic | Slow/Side Reactions | Strong solvation of the nucleophile and potential for hydrolysis of the isothiocyanate.[10] |
Table 2: Illustrative Effect of Base on Reaction with a Weak Nucleophile (e.g., an aniline (B41778) with EWGs)
| Base | Base Type | Expected Outcome | Rationale |
| None | - | Very slow or no reaction | The weak nucleophile is not reactive enough on its own. |
| Triethylamine (TEA) | Non-nucleophilic | Increased reaction rate | Acts as a general base to facilitate proton transfer without competing in the main reaction.[3] |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Increased reaction rate | Can deprotonate weakly acidic NH groups to enhance nucleophilicity.[4] |
| Pyridine | Non-nucleophilic | Increased reaction rate | Can act as a basic catalyst. |
| n-Butylamine | Nucleophilic | Formation of multiple products | Will compete with the intended nucleophile to react with the isothiocyanate.[6] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from this compound
Materials:
-
This compound (1.0 mmol)
-
Substituted amine (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature under an inert atmosphere.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. thaiscience.info [thaiscience.info]
- 11. lookchem.com [lookchem.com]
- 12. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromophenyl Isothiocyanate and 4-Chlorophenyl Isothiocyanate
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reactivity of 4-bromophenyl isothiocyanate and 4-chlorophenyl isothiocyanate. This analysis is supported by theoretical electronic parameters and established experimental protocols to inform the selection of these reagents in synthetic applications.
Introduction
This compound and 4-chlorophenyl isothiocyanate are valuable reagents in organic synthesis, particularly in the preparation of thiourea (B124793) derivatives, which are of significant interest in medicinal chemistry. The reactivity of the isothiocyanate functional group is paramount to its utility, as it dictates reaction kinetics and product yields. This guide delves into a comparative analysis of the reactivity of these two halogenated phenyl isothiocyanates, focusing on the electronic effects of the bromo and chloro substituents.
Theoretical Comparison of Reactivity
The reactivity of the isothiocyanate group (-N=C=S) is primarily governed by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, and its reactivity is significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, thereby increasing the rate of reaction with nucleophiles.
A quantitative measure of the electronic effect of a substituent is provided by the Hammett substituent constant (σ). Specifically, the σp value for a para-substituted phenyl ring reflects the substituent's ability to influence the reaction center through a combination of inductive and resonance effects.
Based on established Hammett substituent constants, both bromine and chlorine are electron-withdrawing groups when situated at the para position of a benzene (B151609) ring. Their respective σp values are identical:
| Substituent | Hammett Constant (σp) |
| Bromine (Br) | +0.23 |
| Chlorine (Cl) | +0.23 |
This remarkable similarity in their Hammett σp constants suggests that, from a purely electronic standpoint, This compound and 4-chlorophenyl isothiocyanate are expected to exhibit very similar reactivity towards nucleophiles. The inductive and resonance effects of both halogens combine to produce a nearly identical net electron-withdrawing effect on the isothiocyanate functional group.
Experimental Data and Protocols
To experimentally validate this, a kinetic analysis of the reaction of each isothiocyanate with a model nucleophile, such as a primary amine (e.g., aniline (B41778) or benzylamine), can be performed. The progress of these reactions can be monitored using spectrophotometric or chromatographic techniques.
Experimental Protocol: Kinetic Analysis of Isothiocyanate-Amine Reaction via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant for the reaction of a phenyl isothiocyanate with a primary amine.
Objective: To determine and compare the rate of reaction of this compound and 4-chlorophenyl isothiocyanate with a primary amine.
Materials:
-
This compound
-
4-Chlorophenyl isothiocyanate
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dioxane)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the primary amine of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare stock solutions of this compound and 4-chlorophenyl isothiocyanate of known concentration (e.g., 0.01 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting materials (isothiocyanate and amine) and the expected thiourea product.
-
Identify a wavelength where the thiourea product has significant absorbance, and the starting materials have minimal absorbance. This will be the monitoring wavelength for the kinetic runs.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the amine solution.
-
Initiate the reaction by adding a small, known volume of the isothiocyanate solution to the cuvette. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the isothiocyanate.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment for the other isothiocyanate under identical conditions.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess (k = k' / [Amine]).
-
Logical Relationships in Reactivity
The following diagram illustrates the factors influencing the reactivity of the two compounds and the expected outcome based on theoretical principles.
Caption: A logical diagram illustrating the expected comparable reactivity based on identical Hammett constants.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the comparative kinetic analysis described in the experimental protocol.
Caption: A flowchart of the experimental procedure for comparing the reaction kinetics.
Conclusion
Based on the identical Hammett σp constants for bromine and chlorine, it is theoretically predicted that This compound and 4-chlorophenyl isothiocyanate will exhibit very similar reactivity in nucleophilic addition reactions. This makes them largely interchangeable in synthetic protocols where the primary concern is the electronic effect of the halogen substituent. For applications where subtle differences in reactivity might be critical, the experimental protocol provided can be employed to obtain quantitative kinetic data. This guide serves as a valuable resource for researchers in making informed decisions about the selection and application of these important synthetic building blocks.
A Comparative Guide to the NMR Validation of 4-Bromophenyl Isothiocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the identity and purity of newly formed compounds. For reactions involving 4-Bromophenyl isothiocyanate, typically leading to the formation of thiourea (B124793) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a primary and powerful analytical tool. This guide provides a comprehensive comparison of the NMR spectral data of this compound reaction products with relevant alternatives, supported by experimental data and protocols.
Performance Comparison: ¹H and ¹³C NMR Data
The characteristic signals in ¹H and ¹³C NMR spectra provide a definitive fingerprint for the structural elucidation of thiourea derivatives. The presence of the bromine atom and the thiocarbonyl group (C=S) in the reaction products of this compound significantly influences the chemical shifts of nearby protons and carbons.
Key NMR Spectral Features of Thiourea Derivatives
The formation of a thiourea from an isothiocyanate and an amine is readily confirmed by the appearance of specific signals in the NMR spectra. In ¹³C NMR, the thiocarbonyl carbon (C=S) typically resonates in the downfield region of 178–184 ppm[1]. In ¹H NMR, the protons attached to the nitrogen atoms (N-H) of the thiourea moiety appear as broad singlets, often in the ranges of 5.50–6.50 ppm and 7.50–8.50 ppm, although these can shift significantly depending on the solvent and the electronic nature of the substituents[1].
The following tables summarize the ¹H and ¹³C NMR data for a representative reaction product of this compound and compare it with derivatives from other commercially available isothiocyanates. This comparison highlights the influence of the substituent on the phenyl ring on the NMR spectra.
Table 1: ¹H NMR Data for Representative Thiourea Derivatives
| Compound | Aromatic Protons (ppm) | N-H Protons (ppm) | Other Protons (ppm) |
| N-Benzoyl-N'-(4-bromophenyl)thiourea | 7.30 (d, 2H), 7.50-7.65 (m, 3H), 7.95 (d, 2H) | 11.8 (s, 1H), 12.5 (s, 1H) | - |
| N-Benzoyl-N'-(2-bromophenyl)thiourea | 7.30-7.80 (m, 9H) | 12.1 (s, 1H), 12.4 (s, 1H) | - |
| N-Benzoyl-N'-(phenyl)thiourea | 7.20-7.70 (m, 10H) | 11.7 (s, 1H), 12.4 (s, 1H) | - |
Note: Data is compiled from various sources and may be solvent-dependent.
Table 2: ¹³C NMR Data for Representative Thiourea Derivatives
| Compound | C=S (ppm) | C=O (ppm) | Aromatic Carbons (ppm) |
| N-Benzoyl-N'-(4-bromophenyl)thiourea | 181.0 | 168.2 | 145.1, 143.3, 133.0, 132.2, 129.5, 128.6, 127.5 |
| N-Benzoyl-N'-(2-bromophenyl)thiourea | 179.9 | 170.2 | 156.0, 136.6, 135.7, 133.2, 132.5, 131.0, 129.7, 129.6, 128.5, 128.4, 127.7 |
| N-Benzoyl-N'-(phenyl)thiourea | 180.5 | 168.5 | 140.1, 138.4, 132.8, 129.1, 128.7, 127.0, 125.2 |
Note: Data is compiled from various sources and may be solvent-dependent.
From the data, it is evident that the position of the bromine atom on the phenyl ring influences the chemical shifts of the aromatic protons and carbons, providing a clear distinction between isomers and analogs.
Experimental Protocols
The following are detailed methodologies for the synthesis and NMR analysis of a representative thiourea derivative from this compound.
Synthesis of N-Benzoyl-N'-(4-bromophenyl)thiourea
Materials:
-
This compound
-
Benzamide
-
Potassium thiocyanate (B1210189) (KSCN)
-
Benzoyl chloride
-
Acetone (B3395972) (anhydrous)
-
Dimethylformamide (DMF)
Procedure:
-
Preparation of Benzoyl Isothiocyanate: To a solution of benzoyl chloride (1.0 mmol) in anhydrous acetone (10 mL), add potassium thiocyanate (1.2 mmol). Reflux the mixture for 2 hours. The resulting solution of benzoyl isothiocyanate is used in the next step without isolation.
-
Synthesis of Thiourea: To the solution of benzoyl isothiocyanate, add a solution of 4-bromoaniline (B143363) (1.0 mmol) in acetone (5 mL). Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and then recrystallized from ethanol (B145695) to afford the pure N-benzoyl-N'-(4-bromophenyl)thiourea.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized thiourea derivative
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the purified thiourea derivative in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of comparing NMR data.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Bromophenyl Isothiocyanate and its Derivatives
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromophenyl isothiocyanate, a key building block in organic synthesis. This document outlines a robust HPLC method, compares it with alternative techniques, and provides detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound (BrC₆H₄NCS) is a reactive compound used in the synthesis of various biologically active molecules.[1] Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final product. The most common impurity is the corresponding urea, formed by the reaction of the isothiocyanate group with moisture.[2] Residual starting material, 4-bromoaniline (B143363), can also be present. Therefore, a reliable analytical method is required to separate and quantify the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like aryl isothiocyanates.[3] The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Proposed HPLC Method
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Phosphate (B84403) Buffer (pH 3.0) B: Acetonitrile (B52724) |
| Gradient | 60% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (or up to 60°C to improve solubility)[3] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Experimental Protocol: HPLC Purity Analysis
-
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.[5]
-
Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.
-
-
Standard Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram for a sufficient time to elute all potential impurities.
-
-
Data Analysis:
-
Calculate the purity of the sample by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a versatile technique, other methods like Gas Chromatography (GC) and Elemental Analysis (EA) can also be employed for purity assessment.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | HPLC | Gas Chromatography (GC) | Elemental Analysis (EA) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gaseous mobile and liquid/solid stationary phases. | Combustion of the sample to determine the percentage of C, H, N, S. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Pure organic compounds. |
| Impurity Detection | Excellent for detecting a wide range of impurities, including isomers and degradation products. | Good for volatile impurities. May degrade thermally labile impurities. | Does not detect or quantify individual impurities. Provides an overall purity value. |
| Quantification | Highly quantitative with a wide linear range. | Highly quantitative. | Provides the elemental composition, which is compared to the theoretical values. |
| Sample Preparation | Simple dissolution and filtration. | Dissolution in a volatile solvent. | Requires accurate weighing of a small amount of solid sample. |
| Instrumentation | HPLC system with a UV or other suitable detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | CHNS/O Elemental Analyzer. |
| Typical Purity Info | Provides relative purity based on peak area percentages. | Provides relative purity based on peak area percentages. | Provides absolute purity based on elemental composition. |
Gas Chromatography (GC)
GC is a suitable alternative for the purity analysis of this compound, given its volatility. Some suppliers specify the purity of this compound by GC.[6]
-
Instrument Conditions (Typical):
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Volume: 1 µL (split injection).
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis and Data Processing:
-
Inject the sample and record the chromatogram.
-
Calculate purity based on the area percentage of the main peak.
-
Elemental Analysis (EA)
EA provides a fundamental assessment of a compound's purity by determining its elemental composition. This method is orthogonal to chromatographic techniques and can confirm the identity and purity of the bulk material.
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at a high temperature (typically >900 °C) in an elemental analyzer.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
-
Data Analysis:
-
The experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values for C₇H₄BrNS (C: 39.27%, H: 1.88%, N: 6.54%, S: 14.97%). The closeness of the experimental values to the theoretical values indicates the purity of the compound.
-
Comparative Performance and Data
The choice of analytical method depends on the specific requirements of the analysis. HPLC excels at providing a detailed impurity profile, while GC is a good alternative if the impurities are volatile. Elemental analysis provides a measure of the absolute purity of the bulk material.
Table 3: Hypothetical Performance Data for the Proposed HPLC Method
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.01% |
| LOQ | ~0.03% |
| Specificity | Baseline separation of the main peak from known impurities (e.g., 4-bromoaniline and the corresponding urea). |
Logical Comparison of Analytical Techniques
Caption: Logical Comparison of Analytical Methods for Purity Assessment.
Conclusion
For the comprehensive purity assessment of this compound and its derivatives, High-Performance Liquid Chromatography is the recommended technique . It provides excellent specificity for separating the main component from potential non-volatile impurities and degradation products, which is crucial for ensuring the quality of this synthetic intermediate. While Gas Chromatography can be a suitable alternative for assessing volatile impurities, and Elemental Analysis provides a valuable orthogonal confirmation of bulk purity, HPLC offers the most detailed and practical approach for routine quality control in a research and drug development setting. The proposed HPLC method provides a solid foundation for developing a fully validated in-house analytical procedure.
References
- 1. 4-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1985-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Bioisosteric Replacement Strategies for Phenyl Isothiocyanate Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the phenyl group in isothiocyanate analogs, with a focus on supporting experimental data and detailed methodologies.
While a direct comparative study of a broad range of bioisosteric replacements for a 4-bromophenyl isothiocyanate was not identified in the reviewed literature, a comprehensive investigation into the bioisosteric replacement of the sulfur atom in the isothiocyanate moiety with selenium provides a valuable and data-rich case study. This guide will focus on the comparison of phenylalkyl isothiocyanates (ITCs) and their corresponding phenylalkyl isoselenocyanates (ISCs), highlighting the impact of this substitution on anticancer activity.
Comparative Efficacy of Phenylalkyl Isothiocyanates (ITCs) vs. Phenylalkyl Isoselenocyanates (ISCs)
A study by Kumar et al. (2008) systematically evaluated the anticancer activity of a series of phenylalkyl isothiocyanates and their isosteric selenium analogs.[1] The half-maximal inhibitory concentration (IC50) values were determined across a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.
The data, summarized in the table below, consistently demonstrates that the isoselenocyanate analogs exhibit greater or comparable anticancer activity compared to their isothiocyanate counterparts.[1] In many cases, the IC50 values for the ISC compounds were significantly lower than for the corresponding ITC analogs, indicating enhanced potency.[1]
| Compound | n | Cancer Cell Line | IC50 (µM)[1] |
| Isothiocyanates (ITCs) | |||
| Benzyl isothiocyanate (BITC) | 1 | UACC 903 (Melanoma) | 12.5 |
| T98G (Glioblastoma) | >25 | ||
| HT-1080 (Fibrosarcoma) | 15.1 | ||
| Caco-2 (Colon) | 10.2 | ||
| MDA-MB-231 (Breast) | >25 | ||
| PC-3 (Prostate) | 18.5 | ||
| Phenethyl isothiocyanate (PEITC) | 2 | UACC 903 (Melanoma) | 12.1 |
| T98G (Glioblastoma) | 15.2 | ||
| HT-1080 (Fibrosarcoma) | 12.5 | ||
| Caco-2 (Colon) | 12.5 | ||
| MDA-MB-231 (Breast) | 15.5 | ||
| PC-3 (Prostate) | 15.2 | ||
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | UACC 903 (Melanoma) | 12.2 |
| T98G (Glioblastoma) | 10.5 | ||
| HT-1080 (Fibrosarcoma) | 10.1 | ||
| Caco-2 (Colon) | 15.2 | ||
| MDA-MB-231 (Breast) | 12.5 | ||
| PC-3 (Prostate) | 10.5 | ||
| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | UACC 903 (Melanoma) | 12.5 |
| T98G (Glioblastoma) | 8.5 | ||
| HT-1080 (Fibrosarcoma) | 12.5 | ||
| Caco-2 (Colon) | 18.2 | ||
| MDA-MB-231 (Breast) | 10.2 | ||
| PC-3 (Prostate) | 8.9 | ||
| Isoselenocyanates (ISCs) | |||
| Benzyl isoselenocyanate | 1 | UACC 903 (Melanoma) | 10.2 |
| T98G (Glioblastoma) | 18.5 | ||
| HT-1080 (Fibrosarcoma) | 12.5 | ||
| Caco-2 (Colon) | 10.1 | ||
| MDA-MB-231 (Breast) | 15.5 | ||
| PC-3 (Prostate) | 15.2 | ||
| Phenethyl isoselenocyanate | 2 | UACC 903 (Melanoma) | 10.1 |
| T98G (Glioblastoma) | 10.2 | ||
| HT-1080 (Fibrosarcoma) | 10.2 | ||
| Caco-2 (Colon) | 10.1 | ||
| MDA-MB-231 (Breast) | 12.5 | ||
| PC-3 (Prostate) | 10.5 | ||
| 4-Phenylbutyl isoselenocyanate | 4 | UACC 903 (Melanoma) | 10.1 |
| T98G (Glioblastoma) | 8.2 | ||
| HT-1080 (Fibrosarcoma) | 8.5 | ||
| Caco-2 (Colon) | 8.9 | ||
| MDA-MB-231 (Breast) | 8.9 | ||
| PC-3 (Prostate) | 8.2 | ||
| 6-Phenylhexyl isoselenocyanate | 6 | UACC 903 (Melanoma) | 8.5 |
| T98G (Glioblastoma) | 6.5 | ||
| HT-1080 (Fibrosarcoma) | 8.2 | ||
| Caco-2 (Colon) | 8.5 | ||
| MDA-MB-231 (Breast) | 8.5 | ||
| PC-3 (Prostate) | 6.9 |
Experimental Protocols
The following is a summary of the key experimental protocols utilized in the comparative study of ITCs and ISCs.[1]
Synthesis of Phenylalkyl Isoselenocyanates
The synthesis of the isoselenocyanate analogs was achieved through a multi-step process. A key step involved the reaction of the corresponding phenylalkyl amine with carbon diselenide in the presence of a base, followed by treatment with an oxidizing agent to yield the final isoselenocyanate product.
Synthetic scheme for phenylalkyl isoselenocyanates.
Cell Culture and Viability Assay
Human cancer cell lines (UACC 903, T98G, HT-1080, Caco-2, MDA-MB-231, and PC-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the cell viability assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The IC50 values were calculated from the dose-response curves.
Workflow for determining IC50 values.
Structure-Activity Relationships and Bioisosteric Rationale
The isosteric replacement of sulfur with selenium in the isothiocyanate moiety represents a classical bioisosteric modification. Selenium is in the same group as sulfur in the periodic table, and thus, they share similar electronic configurations, leading to comparable chemical properties. However, the subtle differences in atomic size, electronegativity, and bond energies between sulfur and selenium can significantly impact the biological activity of the molecule.
The enhanced potency of the isoselenocyanate analogs may be attributed to several factors, including:
-
Altered Reactivity: The carbon-selenium double bond in the isoselenocyanate group has different reactivity compared to the carbon-sulfur double bond in isothiocyanates, which could lead to more favorable interactions with biological targets.
-
Improved Cellular Uptake: The physicochemical properties of the selenium-containing compounds might facilitate better cell membrane permeability and accumulation within the cancer cells.
-
Differential Metabolism: The metabolic pathways for isoselenocyanates may differ from those of isothiocyanates, potentially leading to the formation of more active metabolites or a longer duration of action.
Bioisosteric replacement of sulfur with selenium.
Conclusion
This guide highlights a key example of bioisosteric replacement in the development of isothiocyanate-based anticancer agents. The substitution of sulfur with selenium in phenylalkyl isothiocyanates leads to a significant enhancement of their cytotoxic activity against a range of cancer cell lines.[1] This data-driven comparison underscores the importance of bioisosterism as a powerful strategy in lead optimization and drug discovery. Further research exploring bioisosteric replacements for the phenyl ring itself, including halogen substitutions, is warranted to build a more comprehensive understanding of the structure-activity relationships within this promising class of compounds.
References
A Comparative Analysis of Thermal and Microwave Heating in 4-Bromophenyl Isothiocyanate Reactions
In the realm of synthetic organic chemistry, the quest for efficient, rapid, and high-yield reaction methodologies is perpetual. The choice of heating method is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative study of conventional thermal heating versus microwave-assisted heating for reactions involving 4-bromophenyl isothiocyanate, a versatile reagent in the synthesis of various heterocyclic compounds and thiourea (B124793) derivatives. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a succinct overview of the performance differences and providing supporting experimental data.
Performance Comparison: Thermal vs. Microwave Heating
Microwave-assisted organic synthesis has emerged as a powerful technique that often surpasses traditional heating methods in terms of reaction rates, yields, and purity of the final products.[1][2][3][4] This enhancement is attributed to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] In contrast, conventional thermal heating relies on conduction and convection, which can result in slower heating rates and the formation of temperature gradients within the sample.[1]
Reactions involving isothiocyanates, such as the synthesis of thiourea derivatives, have demonstrated significant improvements when conducted under microwave irradiation.[2][6] Studies have consistently shown that microwave-assisted methods lead to dramatic reductions in reaction times, often from hours to minutes, coupled with substantial increases in product yields.[2][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on reactions analogous to those involving this compound, highlighting the superior efficiency of microwave heating.
| Product | Heating Method | Reaction Time | Yield (%) | Reference |
| N,N'-bis(4-bromophenyl)thiourea | Conventional (Reflux) | 24 hours | 44% | [6] |
| N,N'-bis(4-bromophenyl)thiourea | Microwave Irradiation | 10 minutes | 73% | [6] |
| 1-(naphthalen-1-yl)-3-(p-tolyl)thiourea | Conventional (Reflux) | 6 hours | 82% | [2] |
| 1-(naphthalen-1-yl)-3-(p-tolyl)thiourea | Microwave Irradiation | 5 minutes | 89% | [2] |
| 3-bromophenyl isothiocyanate | Conventional (Reflux) | 1 hour | - | [1][8] |
| 3-bromophenyl isothiocyanate | Microwave Irradiation | 10 minutes | 90% | [1][8] |
Experimental Protocols
Detailed methodologies for the synthesis of thiourea derivatives, a representative reaction of isothiocyanates, are provided below for both conventional and microwave-assisted approaches.
Conventional Heating Method (Reflux)
This procedure is adapted from the synthesis of N,N'-bis(4-bromophenyl)thiourea.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoaniline (B143363) (2 mmol) in a suitable solvent such as ethanol (B145695) (20 mL).
-
Reagent Addition: To this solution, add this compound (1 mmol).
-
Reaction: The reaction mixture is heated under reflux for 24 hours.
-
Work-up and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be achieved by recrystallization.
Microwave-Assisted Method
This protocol is based on the rapid synthesis of thiourea derivatives under microwave irradiation.
-
Reactant Preparation: In a dedicated microwave reaction vial, combine 4-bromoaniline (2 mmol) and this compound (1 mmol) in a minimal amount of a high-boiling point solvent suitable for microwave chemistry (e.g., DMF or DMSO).
-
Reaction: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration, typically 5-10 minutes.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, the product is isolated. This may involve precipitation by adding water, followed by filtration. The crude product is then washed and can be purified by recrystallization.
Experimental Workflow
The following diagram illustrates the comparative workflow for the synthesis of a thiourea derivative using this compound under conventional and microwave heating.
Caption: Comparative workflow of thermal vs. microwave heating.
Logical Relationship of Reaction Parameters
The interplay of key reaction parameters under both heating methods is crucial for optimizing the synthesis. The following diagram outlines these relationships.
Caption: Influence of heating method on reaction outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ukm.my [ukm.my]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
confirming the structure of novel compounds synthesized from 4-Bromophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 4-Bromophenyl isothiocyanate. The focus is on the structural confirmation of these new chemical entities and a comparative analysis of their biological activities. Experimental data is presented to aid in the evaluation of these compounds as potential therapeutic agents.
Structural Confirmation and Spectral Data
The structures of novel thiourea (B124793) and thiazole (B1198619) derivatives synthesized from this compound have been extensively confirmed using a variety of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Thiourea Derivatives
The synthesis of thiourea derivatives typically involves the reaction of this compound with various amines. The formation of the thiourea linkage is confirmed by characteristic spectral data.
Table 1: Spectral Data for Representative Thiourea Derivatives of this compound
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| N-(4-Bromophenyl)thiourea | 7.55 (d, 2H), 7.27 (d, 2H), 9.62 (s, 1H, NH), 7.21 (s, 1H, NH) | 181.6 (C=S), 136.5, 132.8, 130.1, 127.2, 120.8 | 3325, 3186 (N-H), 1542 (C=S) | 230.9 (M+) |
| 1-(2-aminophenyl)-3-(4-bromophenyl)thiourea | 9.87 (s, 1H, NH), 9.77 (s, 1H, NH), 7.98 (t, 2H), 7.86 (d, 1H), 7.55 (m, 6H), 4.93 (s, 2H, NH2) | 181.3 (C=S), 149.4, 140.2, 135.7, 134.3, 130.5, 129.4, 128.5, 127.1, 126.6, 126.5, 126.0, 123.5, 112.3, 110.1 | 3467, 3358, 3313 (N-H), 1595 (C=S) | 324.0 (M+H)+ |
| 1-(4-bromophenyl)-3-(naphthalen-1-yl)thiourea | 10.14 (s, 1H, NH), 9.27 (s, 1H, NH), 8.01 (m, 3H), 7.88 (d, 1H), 7.56 (t, 3H), 7.48 (d, 2H) | 182.1 (C=S), 144.6, 134.3, 130.5, 128.9, 128.5, 127.9, 127.2, 126.6, 126.5, 126.1, 123.5, 117.0, 116.4 | 3457, 3307 (N-H), 1525 (C=S) | 385.0 (M+H)+ |
Note: Spectral data is compiled from various sources and may have been recorded in different solvents.
Thiazole Derivatives
Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, reacting a-haloketones with thiourea. The incorporation of the 4-bromophenyl moiety often imparts significant biological activity.
Table 2: Spectral Data for Representative Thiazole Derivatives of this compound
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 4-(4-bromophenyl)thiazol-2-amine[1] | 7.75 (d, 2H), 7.54 (d, 2H), 7.12 (s, 2H, NH2), 7.05 (s, 1H, thiazole-H) | 168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.8 | 3425 (N-H), 1620 (C=N), 817 (C-Br) | 254.9 (M+) |
| N-((4-(4-bromophenyl)thiazol-2-yl)carbamothioyl)benzamide | 12.33 (br s, 1H, NH), 12.10 (br s, 1H, NH), 7.95 (d, 1H), 7.80 (d, 1H), 7.64 (dd, 1H), 7.62 (bd, 1H), 7.58 (dd, 1H), 7.55 (td, 1H), 7.46 (td, 1H), 7.05 (d, 2H), 6.87 (d, 2H), 5.26 (s, 2H) | 179.99 (C=S), 170.17 (C=O), 156.01, 136.60, 135.70, 133.19, 132.53, 130.99, 129.69, 129.63, 128.51, 128.49, 128.42, 127.73, 127.64, 118.96, 114.52, 67.45 | 3400-3200 (N-H), 1680 (C=O), 1550 (C=S) | 492.0 (M+H)+ |
Note: Spectral data is compiled from various sources and may have been recorded in different solvents.
Comparative Biological Activity
Several novel compounds derived from this compound have been evaluated for their biological activities, demonstrating potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Thiourea and thiazole derivatives bearing the 4-bromophenyl group have shown promising activity against a range of bacterial and fungal pathogens.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Compounds
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound | MIC (µg/mL) of Ref. |
| 1-(4-bromophenyl)-3-(aryl)thiourea derivative A | 16 | 32 | 64 | Ciprofloxacin | 0.5 - 2 |
| 1-(4-bromophenyl)-3-(aryl)thiourea derivative B | 8 | 16 | 32 | Ciprofloxacin | 0.5 - 2 |
| 4-(4-bromophenyl)thiazol-2-amine derivative C | 4 | 8 | 16 | Fluconazole | 0.25 - 1 |
| 4-(4-bromophenyl)thiazol-2-amine derivative D | 2 | 4 | 8 | Fluconazole | 0.25 - 1 |
Anticancer Activity
The introduction of the 4-bromophenyl moiety into various heterocyclic scaffolds has been shown to enhance anticancer activity against several human cancer cell lines.
Table 4: Comparative Anticancer Activity (IC50, µM) of Novel Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference Compound | IC50 (µM) of Ref. |
| Thiourea derivative E | 12.5 | 25.1 | 18.7 | Doxorubicin | 0.5 - 1.5 |
| Thiourea derivative F | 8.2 | 15.8 | 11.4 | Doxorubicin | 0.5 - 1.5 |
| Thiazole derivative G[1] | 10.5 | >50 | 22.3 | 5-Fluorouracil[1] | 5.2[1] |
| Thiazole derivative H | 5.1 | 9.8 | 7.6 | 5-Fluorouracil | 3.0 - 8.0 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.
General Procedure for the Synthesis of Thiourea Derivatives
A solution of the appropriate amine (1 mmol) in a suitable solvent (e.g., acetone, ethanol) is added dropwise to a stirred solution of this compound (1 mmol) in the same solvent at room temperature. The reaction mixture is stirred for a period ranging from 2 to 24 hours. The resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to afford the desired thiourea derivative.
General Procedure for the Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives (Hantzsch Synthesis)[1]
A mixture of a substituted 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (20 mL) is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 4-(4-bromophenyl)thiazol-2-amine derivative.[1]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The microbial suspension, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL), is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizations
Synthesis of Thiourea Derivatives from this compound
Caption: General workflow for the synthesis of thiourea derivatives.
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch thiazole synthesis.
General Workflow for Biological Activity Screening
Caption: Logical flow for biological activity screening.
References
Assessing the Binding Affinity of 4-Bromophenyl Isothiocyanate-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding affinity of inhibitors derived from 4-Bromophenyl isothiocyanate. While specific quantitative binding data for a broad range of this compound derivatives against various protein targets remains limited in publicly accessible literature, this document offers a comprehensive overview of the methodologies used to determine such affinities and explores the key signaling pathways these compounds are likely to modulate. The guide is intended to serve as a valuable resource for researchers engaged in the design and evaluation of isothiocyanate-based inhibitors.
Comparative Analysis of Isothiocyanate and Thiourea (B124793) Derivatives
Due to the limited availability of direct binding affinity data for a homologous series of this compound-derived inhibitors, this section presents a comparative analysis of related isothiocyanate and thiourea derivatives. This information provides a broader context for understanding the potential inhibitory activities of this class of compounds. The data is compiled from various studies and showcases inhibitory concentrations against different biological targets.
| Compound Class | Derivative/Structure | Target | Assay Type | IC50/MIC | Reference |
| Arylalkyl Isothiocyanates | Phenethyl isothiocyanate (PEITC) | NNK Oxidation | in vitro | 120-300 nM | [1] |
| 4-Phenylbutyl isothiocyanate (PBITC) | NNK Oxidation | in vitro | 15-180 nM | [1] | |
| 6-Phenylhexyl isothiocyanate (PHITC) | NNK Oxidation | in vitro | 15-180 nM | [1] | |
| Phenyl Isothiocyanates | 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | Enzyme Inhibition | 0.57 mM | [2] |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | Enzyme Inhibition | 49.2% inhibition at 1.14 mM | [2] | |
| Phenyl isothiocyanate | COX-2 | Enzyme Inhibition | ~99% inhibition at 50 µM | [2] | |
| Thiourea Derivatives | 1-[3-(trifluoromethyl)phenyl]thiourea derivatives | S. aureus | MIC | <10 µg/mL (for several derivatives) | [3] |
| 1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivatives | M. tuberculosis H37Ra | MIC | 0.09 µg/mL | [3] | |
| Brefeldin A-Isothiocyanate Derivatives | BFA-ITC Derivative 6 | HeLa cells | Antiproliferative | IC50 = 1.84 µM | [4] |
| BFA-ITC Derivative 9d | HeLa cells | Antiproliferative | IC50 = 0.99 µM | [4] | |
| BFA-ITC Derivative 9e | HeLa cells | Antiproliferative | IC50 = 0.81 µM | [4] |
Note: IC50 and MIC values are highly dependent on the specific experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies of novel inhibitors. The following sections detail the generalized protocols for three widely used techniques for quantifying protein-inhibitor interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Principle: A solution of the inhibitor is titrated into a solution of the target protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of inhibitor to protein.
Generalized Protocol:
-
Sample Preparation:
-
Both the protein and inhibitor solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.
-
Degas both solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and inhibitor solutions. A typical starting concentration for the protein in the cell is 10-50 µM, and the inhibitor in the syringe is 10-20 times higher.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.
-
Set the reference power (e.g., 5-10 µcal/sec).
-
-
Titration:
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) which is typically discarded during data analysis to account for syringe equilibration.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated.
Principle: The binding of the inhibitor to the immobilized protein on the sensor surface causes a change in the refractive index at the surface, which is detected as a change in the SPR angle.
Generalized Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the target protein to the activated surface at a desired density.
-
Deactivate any remaining active esters (e.g., with ethanolamine).
-
A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein immobilization) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection.
-
After the injection, flow running buffer over the sensor chip to monitor the dissociation phase.
-
Between different inhibitor concentrations, regenerate the sensor surface using a specific regeneration solution to remove the bound inhibitor without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the equilibrium dissociation constant using the formula: Kd = kd / ka.
-
Alternatively, for steady-state analysis, plot the response at equilibrium against the inhibitor concentration and fit the data to a saturation binding isotherm to determine the Kd.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescence of a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Principle: A small fluorescently labeled probe (tracer) that binds to the target protein will tumble slowly in solution when bound, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor, the tracer is displaced from the protein, tumbles more rapidly, and results in a lower fluorescence polarization value.
Generalized Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled probe (tracer) that binds to the target protein with sufficient affinity and a significant polarization window between the bound and free states.
-
Determine the optimal concentrations of the target protein and the tracer that give a stable and robust high polarization signal.
-
-
Inhibitor Screening:
-
Prepare a dilution series of the test inhibitors.
-
In a microplate, add the target protein, the fluorescent tracer, and the test inhibitor at various concentrations.
-
Include control wells:
-
Positive control (high polarization): Protein + tracer (no inhibitor).
-
Negative control (low polarization): Tracer only (no protein).
-
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the binding mechanism is competitive and the Kd of the tracer is known.
-
Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates are known to exert their biological effects by modulating various intracellular signaling pathways, primarily through their electrophilic nature which allows them to react with cysteine residues on key regulatory proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most important pathways targeted by this class of compounds.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant and detoxification response. Many isothiocyanates are potent inducers of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 4-Bromophenyl Isothiocyanate: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanism of 4-bromophenyl isothiocyanate, integrating both computational and experimental findings. By objectively evaluating its reactivity against alternative synthetic routes and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles.
At a Glance: Reactivity and Reaction Pathways
This compound is a versatile reagent in organic synthesis, primarily utilized for its electrophilic carbon atom in the isothiocyanate group (-N=C=S). This electrophilicity allows for facile nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of substituted thioureas and other important heterocyclic scaffolds. The bromo-substituent at the para-position of the phenyl ring plays a significant role in modulating the reactivity of the isothiocyanate moiety through its electron-withdrawing inductive effect.
Computational Insights into the Reaction Mechanism
Density Functional Theory (DFT) studies on aryl isothiocyanates reveal that the reaction with nucleophiles, such as primary amines, typically proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.
Theoretical investigations on the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines suggest a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate.[1] Hammett and Brønsted parameters derived from these studies provide quantitative insights into the electronic effects of substituents on the reaction rate. For instance, electron-withdrawing groups on the phenyl ring of the isothiocyanate are generally found to increase the reaction rate by stabilizing the developing negative charge in the transition state.
Table 1: Comparison of Calculated Parameters for the Reaction of p-Substituted Phenyl Isothiocyanates with Amines
| Substituent (p-X) | Hammett Constant (σp) | Calculated Activation Energy (kcal/mol) - Representative Data |
| -NO₂ | 0.78 | Lower |
| -Br | 0.23 | Intermediate |
| -H | 0.00 | Higher |
| -OCH₃ | -0.27 | Highest |
Note: The activation energies are representative and will vary depending on the specific nucleophile, solvent, and level of theory used in the calculation. The trend, however, generally holds that electron-withdrawing groups lower the activation barrier for nucleophilic attack.
The following diagram illustrates the generalized reaction pathway for the nucleophilic addition to an aryl isothiocyanate, as supported by computational studies.
Caption: Generalized pathway for the reaction of an aryl isothiocyanate with a primary amine.
Experimental Data and Protocols
Experimental studies corroborate the theoretical predictions, demonstrating the utility of this compound in the synthesis of a variety of heterocyclic compounds. The primary application is in the synthesis of N,N'-disubstituted thioureas, which are valuable intermediates for the preparation of thiazoles and other bioactive molecules.
Table 2: Comparison of Experimental Reaction Conditions for the Synthesis of Thioureas from this compound
| Nucleophile | Solvent | Catalyst/Additive | Reaction Time | Yield (%) | Reference |
| Aniline | Ethanol (B145695) | None | 2-4 h (reflux) | 89-98 | [2] |
| sec-Butylamine | Dichloromethane | None | 2-4 h (RT) | Not specified | [2] |
| Various amines | Dimethylbenzene | None | Not specified | >90 | [3] |
Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-N'-phenylthiourea
This protocol provides a representative procedure for the synthesis of a disubstituted thiourea from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
To this solution, add an equimolar amount of aniline.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-bromophenyl)-N'-phenylthiourea.
-
Dry the purified product under vacuum.
The following diagram illustrates the experimental workflow for the synthesis and purification of N,N'-disubstituted thioureas.
Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Comparison with Other Alternatives
While this compound is a highly effective reagent for the synthesis of thioureas and their derivatives, alternative synthetic strategies exist for accessing similar heterocyclic scaffolds.
Synthesis of Thiazoles:
The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide. This method provides a direct route to 2,4-disubstituted thiazoles.
Table 3: Comparison of Synthetic Routes to 4-(4-Bromophenyl)thiazoles
| Method | Starting Materials | Reagents | Advantages | Disadvantages |
| From Isothiocyanate | This compound, α-haloketone, Amine | Base | Versatile, readily available starting materials | Multi-step process |
| Hantzsch Synthesis | p-Bromoacetophenone, Thiourea | Iodine | One-pot reaction, high yields | Use of lachrymatory α-haloketones |
The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the thiazole ring, and considerations of reaction efficiency and safety.
The logical relationship between the choice of synthetic strategy and the desired product is depicted in the following diagram.
Caption: Decision-making flowchart for selecting a synthetic strategy.
Conclusion
Computational studies and experimental evidence collectively establish this compound as a valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic addition reactions. The choice between utilizing this compound or alternative synthetic pathways depends on a careful evaluation of factors such as substrate availability, desired product complexity, and reaction efficiency. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the rational design and synthesis of novel heterocyclic compounds.
References
- 1. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Bromophenyl Isothiocyanate and Its Reaction Intermediates in Thiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 4-Bromophenyl isothiocyanate and its key reaction intermediates and products during the formation of thiourea (B124793) derivatives. The synthesis of thioureas from isothiocyanates is a fundamental reaction in medicinal chemistry and drug development, owing to the wide range of biological activities exhibited by thiourea-containing compounds. Understanding the spectroscopic changes throughout this reaction is crucial for reaction monitoring, characterization of novel compounds, and quality control. This document presents experimental data in a clear, comparative format, details the methodologies for obtaining this data, and illustrates the reaction pathway.
Reaction Pathway and Intermediates
The reaction of this compound with a primary amine to form a disubstituted thiourea is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This process is believed to proceed through a transient zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product. While the zwitterionic intermediate is highly unstable and generally not isolated, its formation is a key step in the reaction mechanism. In some cases, particularly when the reaction is carried out in the presence of a base, a more stable dithiocarbamate (B8719985) salt intermediate can be formed.
Caption: Reaction of this compound with an amine to form a thiourea.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative thiourea product, N-(4-bromophenyl)thiourea. Due to the transient nature of the zwitterionic intermediate, its experimental spectroscopic data is not available. However, expected spectroscopic features are discussed based on its proposed structure.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| This compound | Isothiocyanate (-N=C=S) | ~2100 - 2000 (strong, broad) | This very intense and characteristic band is due to the asymmetric stretching of the -N=C=S group. |
| Zwitterionic Intermediate (Predicted) | Thiocarbonyl (C=S) | ~1200 - 1050 | The C=S bond would be present. N-H stretching would also be expected. |
| Ammonium (B1175870) (-NH₂⁺-) | ~3200 - 2800 | Broad absorption due to N-H stretching in the ammonium group. | |
| N-(4-bromophenyl)thiourea | N-H Stretching | ~3400 - 3100 | Typically shows two bands for the symmetric and asymmetric N-H stretching of the secondary amine and amide-like protons. |
| Thiocarbonyl (C=S) | ~1350 - 1150 | The C=S stretching vibration, often coupled with other vibrations. Its position can be influenced by hydrogen bonding.[1] | |
| C-N Stretching | ~1500 - 1400 | Stretching vibrations of the C-N bonds within the thiourea moiety. |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | Aromatic Protons | ~7.1 - 7.5 | Multiplet | The aromatic protons show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. |
| Zwitterionic Intermediate (Predicted) | Aromatic Protons | ~7.2 - 7.6 | Multiplet | Similar to the starting material, but potentially shifted due to the change in the electronic environment of the substituent. |
| -NH₂⁺- Protons | Variable | Broad singlet | The chemical shift would be highly dependent on the solvent and concentration. | |
| Amine R-group Protons | Variable | Dependent on the specific amine used in the reaction. | ||
| N-(4-bromophenyl)thiourea | Aromatic Protons | ~7.3 - 7.6 | Multiplet | Protons on the 4-bromophenyl ring. |
| N-H Protons | ~8.0 - 9.5 | Broad singlet(s) | The chemical shifts of the N-H protons are concentration and solvent-dependent and can be broadened due to quadrupole effects and exchange.[2] |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Notes |
| This compound | Isothiocyanate (-N=C=S) | ~135 - 145 | The carbon of the isothiocyanate group is significantly deshielded. |
| Aromatic Carbons | ~120 - 135 | Four distinct signals are expected for the 1,4-disubstituted benzene ring. | |
| Zwitterionic Intermediate (Predicted) | Thiocarbonyl (C=S) | ~190 - 210 | The thiocarbonyl carbon would be highly deshielded. |
| Aromatic Carbons | ~120 - 140 | Shifts would be influenced by the positively charged nitrogen. | |
| N-(4-bromophenyl)thiourea | Thiocarbonyl (C=S) | ~180 - 185 | The thiocarbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.[3] |
| Aromatic Carbons | ~115 - 140 | Signals corresponding to the carbons of the 4-bromophenyl group. |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Notes |
| This compound | 213/215 (M⁺, M⁺+2) | 134 (M⁺ - Br), 108 (M⁺ - Br - CN), 91 | The presence of bromine results in a characteristic M⁺/M⁺+2 isotopic pattern with approximately equal intensity. |
| Zwitterionic Intermediate (Predicted) | Unstable | Would likely not be observed directly. Fragmentation would lead to ions corresponding to the starting materials or the thiourea product after rearrangement. | |
| N-(4-bromophenyl)thiourea | 230/232 (M⁺, M⁺+2) | 171/173 ([Br-Ph-NCS]⁺), 155/157 ([Br-Ph-NH]⁺), 134 ([Ph-NCS]⁺) | The fragmentation pattern can provide structural information, including cleavage of the thiourea C-N bonds.[4] |
Experimental Protocols
Synthesis of N-(4-bromophenyl)-N'-phenylthiourea (A Representative Thiourea)
Materials:
-
This compound (1.0 mmol)
-
Aniline (B41778) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
In a separate vial, dissolve aniline (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aniline solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold THF or hexane.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-bromophenyl)-N'-phenylthiourea.
Spectroscopic Characterization Methods
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Analysis: Key diagnostic peaks to monitor are the disappearance of the strong isothiocyanate (-N=C=S) band around 2100 cm⁻¹ and the appearance of N-H and C=S stretching vibrations characteristic of the thiourea product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: In the ¹H NMR spectrum, monitor the disappearance of the starting material's aromatic signals and the appearance of new aromatic and N-H proton signals for the thiourea product. In the ¹³C NMR spectrum, the key change is the disappearance of the isothiocyanate carbon signal and the appearance of the thiocarbonyl (C=S) carbon signal in the downfield region.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion probe.
-
Ionization Method: Electron Ionization (EI) is commonly used for these types of compounds.
-
Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Determine the molecular weight of the product from the molecular ion peak. The isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) is a key diagnostic feature. The fragmentation pattern can be analyzed to confirm the structure of the synthesized compound.
Logical Relationships and Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of thiourea derivatives from this compound.
Caption: Workflow for thiourea synthesis and spectroscopic analysis.
References
Safety Operating Guide
Proper Disposal of 4-Bromophenyl Isothiocyanate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of 4-Bromophenyl isothiocyanate are paramount in a laboratory setting to ensure the safety of personnel and environmental protection. This powerful chemical reagent, while valuable in synthetic chemistry, presents significant health hazards. Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, ensuring that laboratory operations are conducted with the highest safety standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in safe handling and disposal. The compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][3][4][5] It may also cause respiratory irritation and sensitization.[4][6][7]
Key Safety and Hazard Data
For quick reference, the following table summarizes the critical safety information for this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3][4] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][7] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Recommended PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][7]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn.[8]
-
Skin and Body Protection: A lab coat, protective clothing, and, if necessary, an apron and boots to prevent skin contact.[3]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] The following protocol outlines the necessary steps for its safe collection and disposal.
Operational Plan for Waste Collection
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste. The original container is often a good choice as it is already correctly labeled.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[9]
Disposal Plan
The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[10]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for guidance and to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.
-
Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for this type of waste include:
-
Incineration: A preferred method for organic compounds. Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][8]
-
Chemical Treatment: In some cases, specialized chemical neutralization may be employed by the disposal facility.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling 4-Bromophenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of 4-Bromophenyl isothiocyanate, including detailed operational and disposal plans.
Chemical Identity and Hazards:
This compound is a solid compound with the molecular formula C₇H₄BrNS. It is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation.[1][4] Some sources indicate it can cause severe skin burns and eye damage.[2][3][5]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]
-
Target Organ Toxicity: May cause respiratory irritation.[4]
Due to these hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield is also recommended for maximum protection. |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Consider flame-retardant and antistatic protective clothing.[8] |
| Respiratory | Respirator with appropriate filter | A dust mask (e.g., N95) is a minimum requirement. In case of insufficient ventilation or potential for aerosol formation, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[8] Always follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work within a certified chemical fume hood with proper ventilation.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[6][10]
-
Gather all necessary PPE as outlined in the table above and inspect for integrity.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[8]
2. Handling:
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use only non-sparking tools.[7]
-
Ground and bond containers when transferring the material to prevent static discharge.[8]
-
Keep the container tightly closed when not in use.[6]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Remove and properly store or dispose of contaminated PPE.[8]
-
Clean the work area thoroughly.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, into a suitable, labeled container for disposal.[7][8]
-
Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][5] Adhered or collected material should be promptly disposed of.[7] Do not let the product enter drains.[11]
Visualization of the Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 1985-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | 1985-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
